molecular formula C17H20F6N2O3 B565084 Flecainide-d3 CAS No. 127413-31-4

Flecainide-d3

Numéro de catalogue: B565084
Numéro CAS: 127413-31-4
Poids moléculaire: 417.36 g/mol
Clé InChI: DJBNUMBKLMJRSA-JZLVSFENSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Labeled Flecainide. Antiarrhythmic (class IC).>

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2,4,5-trideuterio-N-(piperidin-2-ylmethyl)-3,6-bis(2,2,2-trifluoroethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F6N2O3/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11/h4-5,7,11,24H,1-3,6,8-10H2,(H,25,26)/i4D,5D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJBNUMBKLMJRSA-JZLVSFENSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1OCC(F)(F)F)[2H])C(=O)NCC2CCCCN2)OCC(F)(F)F)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675897
Record name N-[(Piperidin-2-yl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)(~2~H_3_)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127413-31-4
Record name N-[(Piperidin-2-yl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)(~2~H_3_)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Flecainide-d3: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Flecainide-d3 is the deuterated analog of Flecainide, a potent class Ic antiarrhythmic agent used in the management of various cardiac arrhythmias.[1] Stable isotope-labeled compounds like this compound are invaluable tools in pharmaceutical research and development, primarily serving as internal standards for quantitative bioanalytical assays.[2][3] The substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, results in a molecule with a higher molecular weight but nearly identical chemical properties to the parent drug. This characteristic allows for its use in mass spectrometry-based analytical methods to ensure high accuracy and precision in the quantification of Flecainide in biological matrices.[4][5]

This technical guide provides an in-depth overview of this compound, including its chemical structure, physicochemical properties, and applications in experimental protocols. It is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology, analytical chemistry, and clinical research.

Chemical Structure and Properties

This compound is structurally identical to Flecainide, with the exception of three deuterium atoms replacing three hydrogen atoms on the piperidine ring. The systematic name for Flecainide is N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide.

Chemical Structure of this compound:

Figure 1: Chemical structure of Flecainide, with the piperidine ring where deuterium substitution occurs in this compound.

The key physicochemical properties of Flecainide and its deuterated analog are summarized in the table below.

PropertyFlecainideThis compound
Chemical Formula C₁₇H₂₀F₆N₂O₃C₁₇H₁₇D₃F₆N₂O₃
Molecular Weight 414.34 g/mol 417.36 g/mol
CAS Number 54143-55-4127413-31-4
Appearance White solid powderNot specified, expected to be a white solid
Melting Point 146-152°C (as acetate salt)Not specified
pKa (Strongest Basic) 9.62Not specified, expected to be very similar to Flecainide

Mechanism of Action of Flecainide

Flecainide exerts its antiarrhythmic effects primarily by blocking cardiac sodium channels (Nav1.5) and, to a lesser extent, the ryanodine receptor 2 (RyR2). This dual action modulates cardiac conduction and intracellular calcium handling.

Flecainide_Mechanism cluster_membrane Cardiac Myocyte Membrane cluster_intracellular Intracellular Space Nav1_5_open Nav1.5 (Open State) Na_influx Sodium Influx Nav1_5_open->Na_influx Mediates Nav1_5_inactive Nav1.5 (Inactive State) RyR2 Ryanodine Receptor 2 (RyR2) Ca_release Calcium Release (from Sarcoplasmic Reticulum) RyR2->Ca_release Mediates Action_Potential Action Potential (Phase 0 Depolarization) Na_influx->Action_Potential Initiates Arrhythmia Arrhythmia Ca_release->Arrhythmia Can contribute to Action_Potential->Arrhythmia Can lead to Flecainide Flecainide Flecainide->Nav1_5_open Blocks Flecainide->RyR2 Inhibits

Flecainide's dual mechanism of action on cardiac ion channels.

Experimental Protocols

This compound is predominantly used as an internal standard in analytical methods for the quantification of Flecainide in biological samples. Below are representative experimental protocols for sample preparation and analysis using liquid chromatography-mass spectrometry (LC-MS).

Plasma Sample Preparation for LC-MS/MS Analysis
  • Objective: To extract Flecainide and this compound from human plasma for quantitative analysis.

  • Materials:

    • Human plasma samples

    • This compound internal standard solution

    • Methanol containing 0.1% formic acid

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • To 100 µL of human plasma, add a known concentration of this compound internal standard.

    • Add 200 µL of methanol containing 0.1% formic acid to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge the samples at 13,000 rpm for 10 minutes.

    • Collect the supernatant for injection into the LC-MS/MS system.

UPLC-MS/MS Method for Flecainide Quantification
  • Objective: To quantify the concentration of Flecainide in plasma extracts.

  • Instrumentation:

    • Ultra-Performance Liquid Chromatography (UPLC) system

    • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)

    • Mobile Phase: Isocratic elution with 45% methanol containing 0.1% formic acid

    • Flow Rate: 0.25 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Monitored Transitions:

      • Flecainide: m/z 415.4 → 301.1

      • This compound (Internal Standard): m/z 419.4 → 305.1

  • Data Analysis:

    • The concentration of Flecainide is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.

Quantitative Data

The following table summarizes key pharmacokinetic parameters of Flecainide in humans. This compound is instrumental in obtaining such precise quantitative data through its use as an internal standard in the analytical methods.

ParameterValueReference
Bioavailability (Oral) ~90%
Time to Peak Plasma Concentration (Tmax) 3-4 hours
Plasma Half-life (Healthy Subjects) 13-16 hours
Plasma Half-life (Cardiac Patients) ~20 hours
Protein Binding ~40%
Elimination Primarily renal (as unchanged drug and metabolites)
Therapeutic Plasma Concentration 0.2 - 1.0 µg/mL

Signaling Pathways and Experimental Workflows

The primary signaling pathway affected by Flecainide is the cardiac action potential, specifically the rapid depolarization phase (Phase 0), which is dependent on the influx of sodium ions. By blocking the Nav1.5 sodium channels, Flecainide slows the rate of depolarization, thereby prolonging the QRS duration on an electrocardiogram.

The workflow for a typical pharmacokinetic study involving Flecainide and its deuterated internal standard can be visualized as follows:

Pharmacokinetic_Workflow cluster_study Clinical/Preclinical Study cluster_analysis Bioanalytical Laboratory cluster_data Data Interpretation Dosing Flecainide Administration Sampling Biological Sample Collection (e.g., Blood, Plasma) Dosing->Sampling Spiking Spiking with This compound (IS) Sampling->Spiking Extraction Sample Extraction Spiking->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Quantification Quantification of Flecainide LC_MS->Quantification PK_Modeling Pharmacokinetic Modeling Quantification->PK_Modeling Results Pharmacokinetic Parameters (Cmax, Tmax, AUC, etc.) PK_Modeling->Results

Workflow for a pharmacokinetic study of Flecainide using this compound.

Conclusion

This compound is an essential tool for the accurate and precise quantification of Flecainide in biological matrices. Its use as an internal standard in mass spectrometry-based assays is a gold standard in preclinical and clinical drug development. This technical guide has provided a comprehensive overview of the chemical properties, mechanism of action, and experimental applications of this compound, which will be of significant value to researchers and scientists in the pharmaceutical industry and academia.

References

Flecainide-d3: A Technical Deep Dive into its Cardiac Electrophysiology and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flecainide is a potent Class Ic antiarrhythmic agent widely utilized in the management of cardiac arrhythmias. Its primary mechanism of action involves the robust blockade of the fast-inward sodium current (INa), leading to a reduction in cardiac conduction velocity. This technical guide provides an in-depth exploration of the cardiac electrophysiological effects of flecainide and introduces its deuterated analog, flecainide-d3. While direct comparative electrophysiological data for this compound is not yet available in published literature, this document extrapolates its potential mechanistic profile based on the well-established properties of flecainide and the known pharmacokinetic impact of deuteration through the kinetic isotope effect. This guide aims to serve as a comprehensive resource, summarizing quantitative data, detailing experimental methodologies, and visualizing complex biological interactions to facilitate further research and development in this area.

Introduction to Flecainide and the Rationale for Deuteration

Flecainide has a well-documented efficacy in treating a variety of supraventricular and ventricular arrhythmias.[1][2][3] However, its narrow therapeutic index and potential for proarrhythmic effects necessitate careful patient selection and monitoring.[1][2] A significant factor influencing its therapeutic window is its metabolism, primarily mediated by the cytochrome P450 enzymes CYP2D6 and CYP1A2.

Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in drug development to favorably alter a molecule's pharmacokinetic profile. This modification can slow down metabolic processes at the site of deuteration, a phenomenon known as the kinetic isotope effect. In the context of flecainide, deuteration to create this compound is hypothesized to reduce the rate of its metabolism, potentially leading to a longer half-life, more predictable plasma concentrations, and a potentially improved safety and efficacy profile.

Core Mechanism of Action: Flecainide

Flecainide's antiarrhythmic properties stem from its multifaceted interaction with key cardiac ion channels.

Primary Target: The Fast Sodium Channel (Nav1.5)

The principal mechanism of action of flecainide is the potent, use-dependent, and state-dependent blockade of the cardiac fast sodium channel, Nav1.5. This channel is responsible for the rapid upstroke (Phase 0) of the cardiac action potential.

  • Use-Dependence: The blocking effect of flecainide is more pronounced at higher heart rates. This is because flecainide preferentially binds to the channel when it is in the open or inactivated state, which occurs more frequently during faster rhythms.

  • State-Dependence: Flecainide has a high affinity for the open and inactivated states of the Nav1.5 channel and a low affinity for the resting state. It gains access to its binding site from the intracellular side when the channel is open.

  • Slow Kinetics: Flecainide exhibits slow binding and unbinding kinetics, contributing to its sustained effect.

The consequence of this potent sodium channel blockade is a significant slowing of the action potential upstroke velocity (Vmax), which in turn slows conduction velocity throughout the cardiac tissue, particularly in the His-Purkinje system and ventricular muscle. This effect is reflected on the electrocardiogram (ECG) as a widening of the QRS complex.

Secondary Targets and Effects

Beyond its primary action on Nav1.5, flecainide also modulates other cardiac ion channels, contributing to its overall electrophysiological profile:

  • Potassium Channels: Flecainide inhibits the rapid component of the delayed rectifier potassium current (IKr). This action can lead to a prolongation of the action potential duration (APD) in atrial and ventricular muscle fibers.

  • Ryanodine Receptor 2 (RyR2): Flecainide has been shown to inhibit the RyR2 channel, which is responsible for calcium release from the sarcoplasmic reticulum. This effect can reduce the incidence of abnormal calcium waves that can trigger arrhythmias, particularly in conditions like catecholaminergic polymorphic ventricular tachycardia (CPVT).

Quantitative Data: Flecainide's Electrophysiological Effects

The following tables summarize the key quantitative parameters of flecainide's interaction with cardiac ion channels and its effects on cardiac action potentials.

ParameterChannelValueSpecies/SystemReference
IC50 (Resting State) Nav1.5345 µMHuman Nav1.5 expressed in Xenopus oocytes
IC50 (Use-Dependent) Nav1.57.4 µMHuman Nav1.5 expressed in Xenopus oocytes
Recovery Time Constant from Block Nav1.57.3 s (at -105 mV)Rabbit cardiac Purkinje fibers

Table 1: Flecainide Affinity for the Cardiac Sodium Channel (Nav1.5)

ParameterTissueEffectConcentrationReference
Vmax Reduction Guinea pig papillary muscle~40% decrease10 µmol/L (at 1 Hz)
Action Potential Duration (APD) Guinea pig papillary muscleIncreased at 30% and 90% repolarizationup to 10 µmol/L
Action Potential Duration (APD) Canine ventricular muscleLengthened0.1 - 10.0 µg/ml
Action Potential Duration (APD) Canine Purkinje fibersShortened0.1 - 10.0 µg/ml
Effective Refractory Period (ERP) Canine ventricular muscleIncreased0.1 - 10.0 µg/ml
Effective Refractory Period (ERP) Canine Purkinje fibersShortened at lower concentrations, restored at higher concentrations0.1 - 10.0 µg/ml

Table 2: Effects of Flecainide on Cardiac Action Potential Parameters

This compound: A Hypothesis on its Mechanism of Action

Direct experimental data on the cardiac electrophysiology of this compound is currently lacking in the public domain. However, based on the principles of the kinetic isotope effect, we can formulate a strong hypothesis regarding its potential mechanism of action and clinical profile.

Flecainide is primarily metabolized in the liver by CYP2D6 and CYP1A2 through O-dealkylation of the trifluoroethoxy groups. By strategically replacing the hydrogen atoms on these groups with deuterium, the C-D bond, being stronger than the C-H bond, is expected to be cleaved more slowly by the metabolic enzymes.

This anticipated slower metabolism of this compound would likely result in:

  • Increased Half-Life: A longer duration of action compared to flecainide.

  • Higher Plasma Concentrations: For a given dose, this compound may achieve higher steady-state concentrations.

  • Reduced Inter-individual Variability: The influence of genetic polymorphisms in CYP2D6, which leads to variations in flecainide metabolism among individuals, may be lessened.

From a pharmacodynamic perspective, since the core molecular structure responsible for ion channel interaction remains unchanged, this compound is expected to exhibit the same fundamental mechanism of action as flecainide, including:

  • Potent, use-dependent blockade of Nav1.5.

  • Inhibition of IKr.

  • Inhibition of RyR2.

The key difference would lie in the magnification and duration of these effects due to the altered pharmacokinetics. The potentially higher and more sustained plasma concentrations of this compound could lead to a more pronounced and prolonged antiarrhythmic effect. However, this could also necessitate dose adjustments to avoid an increased risk of proarrhythmic and other adverse effects.

Visualizing the Mechanisms and Workflows

Signaling Pathway of Flecainide's Action

Flecainide_Mechanism cluster_cardiomyocyte Cardiomyocyte cluster_effects Electrophysiological Effects Flecainide Flecainide / this compound Nav1_5 Nav1.5 (Open/Inactivated) Flecainide->Nav1_5 Inhibits IKr IKr Channel Flecainide->IKr Inhibits RyR2 RyR2 Flecainide->RyR2 Inhibits Phase0 Phase 0 Depolarization (Action Potential Upstroke) Nav1_5->Phase0 Mediates APD Action Potential Duration IKr->APD Regulates Repolarization Ca_Release Sarcoplasmic Reticulum Ca2+ Release RyR2->Ca_Release Mediates SlowedConduction Slowed Conduction Velocity (Widened QRS) Phase0->SlowedConduction Leads to ProlongedAPD Prolonged Action Potential Duration APD->ProlongedAPD Contributes to ReducedCaWaves Reduced Arrhythmogenic Ca2+ Waves Ca_Release->ReducedCaWaves Inhibition leads to

Caption: Signaling pathway of Flecainide's multi-channel blockade.

Experimental Workflow for Assessing Flecainide's Effects

Experimental_Workflow start Start: Isolate Cardiomyocytes patch_clamp Whole-Cell Patch Clamp Electrophysiology start->patch_clamp voltage_clamp Voltage-Clamp Protocol (e.g., to isolate I_Na) patch_clamp->voltage_clamp current_clamp Current-Clamp Protocol (to measure Action Potentials) patch_clamp->current_clamp drug_application Apply Flecainide / this compound (various concentrations) voltage_clamp->drug_application current_clamp->drug_application data_acquisition Data Acquisition: - I-V Curves - Vmax - APD drug_application->data_acquisition analysis Data Analysis: - IC50 determination - Comparison of AP parameters data_acquisition->analysis end Conclusion on Electrophysiological Effects analysis->end

Caption: Typical workflow for in vitro electrophysiological assessment.

Hypothesized Advantage of this compound

Flecainide_d3_Advantage Flecainide_d3 This compound (Deuterated) KIE Kinetic Isotope Effect (Slower C-D bond cleavage) Flecainide_d3->KIE Metabolism Reduced CYP2D6/1A2 Metabolism KIE->Metabolism PK Improved Pharmacokinetics: - Longer Half-life - Higher Cmax - Less Inter-individual Variability Metabolism->PK Outcome Potential for: - Improved Efficacy - Enhanced Safety Profile - Simplified Dosing Regimen PK->Outcome

Caption: Hypothesized pharmacokinetic advantage of this compound.

Detailed Experimental Protocols: A Methodological Overview

The characterization of flecainide's cardiac electrophysiological properties relies on a variety of established experimental techniques.

Patch-Clamp Electrophysiology

This is the gold-standard technique for studying ion channel function at the single-cell level.

  • Objective: To measure the flow of ions through specific channels in the cell membrane and to record the cell's action potentials.

  • Methodology:

    • Cell Preparation: Cardiomyocytes are isolated from animal models (e.g., rabbit, guinea pig) or derived from human induced pluripotent stem cells.

    • Gigaohm Seal Formation: A glass micropipette with a very fine tip is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance (gigaohm) seal.

    • Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured, allowing for electrical access to the entire cell interior.

    • Voltage-Clamp: The membrane potential is held at a specific voltage, and the current required to maintain this voltage is measured. This allows for the isolation and characterization of specific ion currents (e.g., INa, IKr) by using specific voltage protocols and pharmacological blockers for other channels.

    • Current-Clamp: The current injected into the cell is controlled, and the resulting changes in membrane potential (i.e., the action potential) are recorded. This is used to assess the effects of the drug on action potential parameters like Vmax, APD, and resting membrane potential.

  • Application to Flecainide: This technique has been instrumental in determining the IC50 values for flecainide's block of Nav1.5 and in characterizing its use- and state-dependent properties.

Isolated Heart and Tissue Preparations
  • Objective: To study the effects of a drug on the electrical activity and conduction in a more integrated tissue or organ system.

  • Methodology:

    • Tissue Isolation: Tissues such as papillary muscles or Purkinje fibers are dissected from animal hearts. Alternatively, whole hearts can be isolated and perfused using a Langendorff apparatus.

    • Microelectrode Recordings: Sharp microelectrodes are inserted into individual cells within the tissue to record intracellular action potentials.

    • Stimulation Protocols: The tissue is electrically stimulated at varying frequencies to assess use-dependent effects on conduction velocity and refractory periods.

    • Drug Perfusion: The tissue or organ is perfused with a solution containing the drug of interest at various concentrations.

  • Application to Flecainide: These preparations have been used to demonstrate flecainide's effects on conduction slowing and its differential effects on APD in different cardiac tissues.

Conclusion and Future Directions

Flecainide remains a cornerstone in the management of cardiac arrhythmias, primarily through its potent blockade of the cardiac sodium channel Nav1.5. Its complex interactions with other ion channels, such as IKr and RyR2, contribute to its overall electrophysiological profile. The development of this compound represents a promising strategy to optimize the clinical use of this important antiarrhythmic agent by leveraging the kinetic isotope effect to improve its pharmacokinetic properties.

While the fundamental mechanism of action of this compound is expected to mirror that of its parent compound, the anticipated alterations in its metabolism warrant thorough investigation. Future research should focus on direct comparative studies to elucidate the precise electrophysiological and pharmacokinetic profile of this compound. Such studies, employing the experimental protocols outlined in this guide, will be crucial in determining its potential for enhanced efficacy, improved safety, and a more predictable therapeutic response in patients with cardiac arrhythmias.

References

An In-depth Technical Guide to the Synthesis and Isotopic Purity of Flecainide-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Flecainide-d3, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of the antiarrhythmic drug Flecainide. This document details the synthetic methodologies, analytical protocols for determining isotopic enrichment, and presents quantitative data in a structured format.

Introduction

Flecainide is a class Ic antiarrhythmic agent used to treat and prevent a variety of cardiac arrhythmias. The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate quantification of the parent drug in biological matrices by mass spectrometry. The introduction of deuterium atoms provides a distinct mass shift without significantly altering the physicochemical properties of the molecule, enabling precise and reliable bioanalytical measurements. This guide outlines a feasible synthetic route to this compound and the analytical methods to ensure its high isotopic purity.

Synthesis of this compound

The synthesis of this compound is strategically designed to introduce three deuterium atoms into the piperidine ring of the molecule. This is achieved by the catalytic deuteration of a pyridine precursor followed by coupling with the appropriate benzoic acid derivative.

Synthetic Pathway

The overall synthetic pathway for this compound can be visualized as a two-step process starting from 2-aminomethylpyridine.

cluster_0 Step 1: Catalytic Deuteration cluster_1 Step 2: Amide Coupling 2-Aminomethylpyridine 2-Aminomethylpyridine 2-(Aminomethyl)piperidine-d3 2-(Aminomethyl)piperidine-d3 2-Aminomethylpyridine->2-(Aminomethyl)piperidine-d3 D2, PtO2 AcOH, rt, 48h This compound This compound 2-(Aminomethyl)piperidine-d3->this compound 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid->this compound EDC, HOBt DMF, rt, 12h

Caption: Synthetic pathway for this compound.
Experimental Protocols

Step 1: Synthesis of 2-(Aminomethyl)piperidine-d3

This procedure involves the catalytic reduction and deuteration of the pyridine ring of 2-aminomethylpyridine.

  • Materials:

    • 2-Aminomethylpyridine

    • Deuterium gas (D₂)

    • Platinum(IV) oxide (PtO₂, Adam's catalyst)

    • Glacial Acetic Acid (AcOH)

    • Palladium on Carbon (Pd/C) for catalyst removal

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Dichloromethane (DCM)

    • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Procedure:

    • In a high-pressure hydrogenation vessel, dissolve 2-aminomethylpyridine (1.0 eq) in glacial acetic acid.

    • Add Platinum(IV) oxide (0.05 eq) to the solution.

    • Seal the vessel and purge with nitrogen gas, followed by purging with deuterium gas.

    • Pressurize the vessel with deuterium gas to 50 psi.

    • Stir the reaction mixture vigorously at room temperature for 48 hours, monitoring the uptake of deuterium gas.

    • Upon completion, carefully vent the deuterium gas and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite topped with a layer of Palladium on Carbon to remove the platinum catalyst.

    • Concentrate the filtrate under reduced pressure to remove the acetic acid.

    • Dissolve the residue in water and basify to pH > 10 with a strong base (e.g., 6M NaOH).

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(aminomethyl)piperidine-d3 as a crude oil. The product is used in the next step without further purification.

Step 2: Synthesis of this compound

This step involves the amide coupling of the deuterated piperidine intermediate with 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid.

  • Materials:

    • 2-(Aminomethyl)piperidine-d3 (from Step 1)

    • 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

    • Hydroxybenzotriazole (HOBt)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Brine solution

  • Procedure:

    • Dissolve 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.1 eq) in anhydrous DMF.

    • Stir the solution at room temperature for 30 minutes to activate the carboxylic acid.

    • Add a solution of 2-(aminomethyl)piperidine-d3 (1.1 eq) in DMF to the reaction mixture.

    • Stir the reaction at room temperature for 12 hours.

    • Pour the reaction mixture into water and extract with ethyl acetate (3 x 75 mL).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford this compound.

Isotopic Purity Analysis

The isotopic purity of the synthesized this compound is a critical quality attribute. It is determined by a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Analytical Workflow

The workflow for assessing the isotopic purity involves sample preparation, data acquisition by LC-HRMS and NMR, and data analysis to determine the isotopic distribution and deuterium incorporation.

cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis Dissolve this compound Dissolve this compound LC-HRMS Analysis LC-HRMS Analysis Dissolve this compound->LC-HRMS Analysis NMR Analysis NMR Analysis Dissolve this compound->NMR Analysis Isotopologue Distribution Isotopologue Distribution LC-HRMS Analysis->Isotopologue Distribution 1H NMR 1H NMR NMR Analysis->1H NMR 2H NMR 2H NMR NMR Analysis->2H NMR Deuterium Incorporation (%) Deuterium Incorporation (%) 1H NMR->Deuterium Incorporation (%) Positional Purity Positional Purity 2H NMR->Positional Purity Isotopologue Distribution->Deuterium Incorporation (%)

Physical and chemical properties of Flecainide-d3

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Physical and Chemical Properties of Flecainide-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is the deuterated analog of Flecainide, a class Ic antiarrhythmic agent used in the management of various cardiac arrhythmias.[1][2][3] The incorporation of deuterium atoms can be useful in pharmacokinetic studies, particularly in mass spectrometry-based bioanalytical assays where it serves as a stable isotope-labeled internal standard. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with relevant experimental protocols and metabolic pathways.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. It is important to note that while some data is specific to the deuterated form, other properties are derived from its non-deuterated counterpart, Flecainide, and are expected to be very similar.

Table 1: General and Physical Properties of this compound

PropertyValueSource
Chemical Name N-(Piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide-3,4,6-d3[4]
CAS Number 127413-31-4[5]
Molecular Formula C₁₇H₁₇D₃F₆N₂O₃
Molecular Weight 417.36 g/mol
Appearance White to off-white solid
Melting Point 105-107 °C (for Flecainide)
Boiling Point 434.9 ± 45.0 °C (Predicted for Flecainide)
pKa (Strongest Basic) 9.62 (for Flecainide)

Table 2: Solubility of Flecainide

SolventSolubilityTemperature
Water0.0324 mg/mL-
ChloroformSlightly soluble-
MethanolSlightly soluble-
Ethanol~10 mg/mL (acetate form)-
DMSO~15 mg/mL (acetate form)-
Dimethyl formamide (DMF)~15 mg/mL (acetate form)-

Spectroscopic Data

Table 3: Spectroscopic Data for Flecainide

TechniqueData
UV-Vis (λmax in Ethanol) 205, 230, 300 nm
Mass Spectrometry Major fragments observed in GC-MS and LC-MS/MS analysis of Flecainide.

Experimental Protocols

Synthesis of Flecainide

A common synthetic route for Flecainide involves the reaction of methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate with 2-(aminomethyl)piperidine. The synthesis of this compound would follow a similar pathway, utilizing a deuterated precursor.

  • Reaction: A mixture of methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate and 2-(aminomethyl)piperidine in toluene is refluxed for several hours.

  • Workup: After cooling, water is added, and the layers are separated. The aqueous layer is extracted with toluene, and the combined organic layers are washed with water.

  • Purification: The organic layer is concentrated under reduced pressure to yield the final product.

G Synthesis of Flecainide cluster_reactants Reactants cluster_process Process Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate Reflux in Toluene Reflux in Toluene Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate->Reflux in Toluene 2-(aminomethyl)piperidine 2-(aminomethyl)piperidine 2-(aminomethyl)piperidine->Reflux in Toluene Aqueous Workup Aqueous Workup Reflux in Toluene->Aqueous Workup Purification Purification Aqueous Workup->Purification Product Product Purification->Product Flecainide

Caption: A simplified workflow for the synthesis of Flecainide.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Several HPLC methods have been developed for the quantification of Flecainide in biological matrices.

  • Sample Preparation: A common method involves protein precipitation with zinc sulfate and methanol, followed by solid-phase extraction.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 or phenyl column is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often employed.

    • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Detection: UV detection is commonly performed at a wavelength of 290-308 nm. Mass spectrometry (LC-MS) can also be used for more sensitive and selective detection.

G HPLC Analytical Workflow for Flecainide Biological_Sample Biological Sample (Plasma/Urine) Protein_Precipitation Protein Precipitation Biological_Sample->Protein_Precipitation Solid_Phase_Extraction Solid-Phase Extraction Protein_Precipitation->Solid_Phase_Extraction HPLC_System HPLC System Solid_Phase_Extraction->HPLC_System C18_Column C18 Column HPLC_System->C18_Column UV_or_MS_Detector UV or MS Detector C18_Column->UV_or_MS_Detector Data_Analysis Data Analysis & Quantification UV_or_MS_Detector->Data_Analysis

Caption: A general workflow for the analysis of Flecainide using HPLC.

Metabolism

Flecainide is primarily metabolized in the liver by the cytochrome P450 enzyme system, specifically by the CYP2D6 and, to a lesser extent, CYP1A2 isoenzymes. The major metabolites are meta-O-dealkylated flecainide and the meta-O-dealkylated lactam of flecainide. Approximately 30% of an oral dose is excreted unchanged in the urine.

G Metabolic Pathway of Flecainide Flecainide Flecainide CYP2D6 CYP2D6 Flecainide->CYP2D6 CYP1A2 CYP1A2 Flecainide->CYP1A2 Excretion Excretion Flecainide->Excretion Unchanged Meta_O_dealkylated Meta-O-dealkylated Flecainide CYP2D6->Meta_O_dealkylated Lactam_Metabolite Meta-O-dealkylated Lactam CYP2D6->Lactam_Metabolite CYP1A2->Meta_O_dealkylated CYP1A2->Lactam_Metabolite Meta_O_dealkylated->Excretion Lactam_Metabolite->Excretion

Caption: The primary metabolic pathways of Flecainide in the liver.

Mechanism of Action

Flecainide is a class Ic antiarrhythmic agent that primarily works by blocking the fast inward sodium channels (Nav1.5) in the heart muscle cells. This action slows the upstroke of the cardiac action potential, thereby decreasing the conduction of electrical signals within the heart. Flecainide also inhibits the ryanodine receptor 2 (RyR2), which is involved in the release of calcium from the sarcoplasmic reticulum. By reducing calcium release, it can help suppress certain types of arrhythmias. Additionally, it has been shown to inhibit the delayed rectifier potassium current (IKr).

Conclusion

This compound is a valuable tool for researchers in the field of pharmacology and drug development. This guide has provided a detailed overview of its physical and chemical properties, along with standardized experimental protocols for its synthesis and analysis. The included diagrams of its metabolic pathway and analytical workflow offer a clear visual representation for better understanding. This information is intended to support further research and application of this compound in various scientific studies.

References

Flecainide-d3 vs. Flecainide: A Technical Guide to Key Molecular Differences

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flecainide is a Class Ic antiarrhythmic agent widely used for the treatment of tachyarrhythmias. Its metabolism, primarily mediated by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme, can lead to significant inter-individual variability in patient response and exposure. Flecainide-d3, a deuterated isotopologue of flecainide, has been developed to leverage the deuterium kinetic isotope effect (KIE). This technical guide provides an in-depth comparison of the key molecular differences between Flecainide and this compound, focusing on their structural, physicochemical, and metabolic properties. This document details the underlying principles of deuteration, presents comparative data in structured tables, provides detailed experimental protocols for their evaluation, and visualizes metabolic pathways and experimental workflows using Graphviz diagrams. The aim is to equip researchers and drug development professionals with the foundational knowledge to understand the potential advantages of this compound in achieving a more predictable pharmacokinetic profile.

Introduction to Flecainide

Flecainide is a potent sodium channel blocker used to prevent and treat a variety of cardiac arrhythmias, including supraventricular and ventricular tachycardias.[1] It works by slowing the upstroke of the cardiac action potential, thereby decreasing conduction velocity in the heart.[2]

The clinical use of flecainide is complicated by its narrow therapeutic index and its reliance on the CYP2D6 enzyme for metabolic clearance.[3] Genetic polymorphisms in the CYP2D6 gene can result in different metabolizer phenotypes (poor, intermediate, normal, and ultra-rapid), leading to variations in drug clearance and exposure.[3] This variability can impact both the efficacy and the safety of the drug.

This compound: A Deuterated Analog

This compound is a stable isotope-labeled version of flecainide where three hydrogen atoms on one of the metabolically susceptible methoxy groups have been replaced with deuterium atoms.[4] This specific substitution is designed to slow down the rate of metabolism at that site.

The rationale for this deuteration lies in the Deuterium Kinetic Isotope Effect (KIE) . The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of this bond, such as the O-demethylation of flecainide by CYP2D6, proceed at a slower rate. This can lead to a more favorable pharmacokinetic profile, including a longer half-life, increased drug exposure, and potentially reduced formation of certain metabolites.

Core Molecular and Physicochemical Differences

The primary molecular difference between Flecainide and this compound is the isotopic substitution, which results in a slight increase in molecular weight. Other physicochemical properties are expected to be nearly identical.

PropertyFlecainideThis compoundReference(s)
Molecular Formula C₁₇H₂₀F₆N₂O₃C₁₇H₁₇D₃F₆N₂O₃
Molecular Weight 414.34 g/mol 417.36 g/mol
Monoisotopic Mass 414.137811 Da417.156641 Da
Basic pKa 9.3~9.3 (Expected to be very similar)
LogP 3.78~3.78 (Expected to be very similar)

Comparative Metabolic Profile

The metabolism of flecainide is primarily carried out by CYP2D6, with a minor contribution from CYP1A2, to form meta-O-dealkylated flecainide (MODF), which has some pharmacological activity. This is the key pathway targeted by the deuteration of this compound.

Flecainide_Metabolism Flecainide Flecainide MODF m-O-dealkylated flecainide (MODF) (Active Metabolite) Flecainide->MODF CYP2D6 (Major) CYP1A2 (Minor) MODLF m-O-dealkylated lactam (MODLF) (Inactive Metabolite) MODF->MODLF Oxidation Conjugates Glucuronide/Sulfate Conjugates MODF->Conjugates MODLF->Conjugates PK_Workflow cluster_pre Pre-Study cluster_study Study Conduct cluster_post Post-Study Analysis Acclimatization Animal Acclimatization (e.g., Sprague-Dawley Rats) Grouping Randomization into Two Groups (n=6 per group) Acclimatization->Grouping Dosing Oral Gavage Dosing Group 1: Flecainide Group 2: this compound Grouping->Dosing Sampling Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24h) Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing LCMS LC-MS/MS Bioanalysis (Quantification of Drug in Plasma) Processing->LCMS PK_Analysis Pharmacokinetic Analysis (Calculate Cmax, Tmax, AUC, t½) LCMS->PK_Analysis Comparison Comparative Analysis (Flecainide vs. This compound) PK_Analysis->Comparison

References

A Technical Guide to the Commercial Sourcing and Application of Flecainide-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Flecainide-d3 is the deuterated form of Flecainide, a Class Ic antiarrhythmic agent. The stable isotope labeling of this compound makes it an invaluable tool in clinical and research settings, primarily as an internal standard for the quantitative analysis of Flecainide in biological samples. This guide provides an overview of its commercial availability and a detailed look into its application in bioanalytical methodologies.

Commercial Availability and Suppliers

This compound is available from several specialized chemical suppliers for research purposes. The product is typically sold in small quantities and its use is restricted to laboratory research, not for diagnostic or therapeutic purposes.[1][2] Key details from prominent suppliers are summarized below.

SupplierProduct/Catalog No.Purity/FormAvailable QuantitiesCAS Number
Santa Cruz Biotechnology sc-219515SolidNot specified127413-31-4
MedChemExpress HY-W010950SSolid1 mg, 10 mg127413-31-4
Cayman Chemical 15535Solid100 µg, 500 µg, 1 mg127413-31-4
Toronto Research Chemicals F429252Solid1 mg, 5 mg, 10 mg127413-31-4

Note: Availability and product specifications are subject to change. Please refer to the supplier's Certificate of Analysis for lot-specific data.

Experimental Protocol: Quantification of Flecainide in Human Plasma via UPLC-MS/MS

The most common application of this compound is as an internal standard (IS) in bioanalytical methods to ensure the accuracy and reproducibility of Flecainide quantification. Below is a detailed protocol adapted from validated methodologies for the determination of Flecainide in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[3]

1. Materials and Reagents:

  • Flecainide (analyte) reference standard

  • This compound (internal standard)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Human plasma (with K2EDTA as anticoagulant)

  • Ultrapure water

2. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Separately weigh and dissolve Flecainide and this compound in methanol to obtain 1 mg/mL stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions of Flecainide by serially diluting the stock solution with a 50:50 methanol/water mixture.

  • Internal Standard Working Solution (e.g., 50 ng/mL): Dilute the this compound stock solution with the same diluent to a final concentration suitable for spiking into plasma samples.

3. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of human plasma (blank, calibration standard, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution to each tube (except for the blank matrix).

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot (e.g., 5 µL) of the supernatant directly into the UPLC-MS/MS system.

4. UPLC-MS/MS Instrumental Conditions:

  • Chromatographic Column: A C18 column (e.g., Acquity UPLC BEH C18, 2.1 × 100 mm, 1.7 µm) is commonly used.[3]

  • Mobile Phase: An isocratic elution with a mixture of methanol and 0.1% formic acid in water (e.g., 45:55 v/v) is effective.[3]

  • Flow Rate: 0.25 mL/min.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used to detect specific ion transitions.

    • Flecainide: m/z 415.4 → 301.1

    • This compound: m/z 418.4 → 304.1 (Note: A d4-labeled standard transition of m/z 419.4 → 305.1 has also been reported and is effective).

5. Data Analysis and Quantification:

  • A calibration curve is constructed by plotting the peak area ratio of Flecainide to this compound against the nominal concentration of the calibration standards.

  • A linear regression model is then used to determine the concentration of Flecainide in the unknown samples based on their measured peak area ratios. The typical linear range for such an assay is from 2.5 to 1000 ng/mL.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the components in the bioanalytical method.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis A 1. Pipette 100 µL Plasma B 2. Add 20 µL this compound (IS) A->B C 3. Add 300 µL Acetonitrile B->C D 4. Vortex & Centrifuge C->D E 5. Collect Supernatant D->E F 6. Inject into UPLC-MS/MS E->F Inject G 7. Data Acquisition (MRM) F->G H 8. Quantify Result G->H

UPLC-MS/MS sample preparation and analysis workflow.

G Analyte Flecainide (Analyte) Instrument UPLC-MS/MS System Analyte->Instrument IS This compound (Internal Standard) IS->Instrument Result Accurate Concentration IS->Result Corrects for variability Matrix Human Plasma (Matrix) Matrix->Instrument Introduces variability Instrument->Result Provides Area Ratio

References

Flecainide-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Flecainide-d3, a deuterated analog of the antiarrhythmic agent Flecainide. This document details its chemical properties, proposed synthesis, analytical applications, and the pharmacological context of its non-deuterated counterpart.

Core Data Summary

This compound serves as an ideal internal standard for mass spectrometry-based quantification of Flecainide in biological matrices. Its key properties are summarized below.

PropertyValueReference
CAS Number 127413-31-4[1]
Molecular Formula C₁₇H₁₇D₃F₆N₂O₃[1]
Molecular Weight 417.36 g/mol [1]
Chemical Name N-(Piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide-d3
Appearance White to off-white solid
Purity Typically ≥98%
Storage Store at -20°C for long-term stability

Pharmacological Context: Mechanism of Action of Flecainide

Flecainide is a class Ic antiarrhythmic agent that exerts its effects primarily by blocking cardiac sodium channels (Nav1.5).[2][3] This action slows the upstroke of the cardiac action potential, thereby prolonging the PR and QRS intervals on an electrocardiogram. Additionally, Flecainide inhibits the ryanodine receptor 2 (RyR2), a critical component of calcium handling in cardiomyocytes. This dual action makes it effective in managing various cardiac arrhythmias, including supraventricular and ventricular tachycardias.

Signaling Pathway of Flecainide

Flecainide_Mechanism cluster_membrane Cardiomyocyte Membrane cluster_sr Sarcoplasmic Reticulum Nav1.5 Nav1.5 Sodium Channel Na_Influx Na+ Influx Nav1.5->Na_Influx IKr IKr Potassium Channel K_Efflux K+ Efflux IKr->K_Efflux RyR2 RyR2 Ryanodine Receptor Ca_Release Ca2+ Release RyR2->Ca_Release Flecainide Flecainide Flecainide->Nav1.5 Inhibits Flecainide->IKr Inhibits Flecainide->RyR2 Inhibits Action_Potential Action Potential Propagation Na_Influx->Action_Potential Arrhythmia Arrhythmia Action_Potential->Arrhythmia

Caption: Mechanism of action of Flecainide in cardiomyocytes.

Experimental Protocols

Conceptual Synthesis of this compound

The synthesis of this compound would conceptually follow the synthetic route of Flecainide, incorporating a deuterated starting material. A plausible approach involves the condensation of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid with a deuterated form of piperidin-2-ylmethylamine.

Reaction Scheme:

  • Amide Coupling: 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is activated, for example, by conversion to its acyl chloride or using a peptide coupling agent.

  • Condensation: The activated benzoic acid derivative is reacted with piperidin-2-ylmethylamine-d3 in an aprotic solvent.

  • Purification: The resulting this compound is purified by column chromatography or recrystallization.

A previously described synthesis route for Flecainide acetate involves the condensation of 2-aminomethylpyridine with 2,2,2-trifluoroethyl-2,5-bis(2,2,2-trifluoroethoxy)benzoate, followed by hydrogenation. A similar pathway could be envisioned for this compound, utilizing a deuterated pyridine precursor.

Analytical Method for Quantification of Flecainide using this compound as an Internal Standard

This protocol outlines a general procedure for the quantification of Flecainide in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (concentration to be optimized).

  • Add 300 µL of a precipitating agent (e.g., acetonitrile or methanol).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions (Illustrative):

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions (to be optimized):

    • Flecainide: Q1/Q3

    • This compound: Q1/Q3 (with a +3 Da shift from Flecainide)

3. Data Analysis:

  • Quantify Flecainide by calculating the peak area ratio of the analyte to the internal standard.

  • Generate a calibration curve using known concentrations of Flecainide spiked into a blank matrix.

Experimental Workflow

Analytical_Workflow Sample Plasma Sample IS_Spike Spike with This compound (IS) Sample->IS_Spike Precipitation Protein Precipitation (e.g., Acetonitrile) IS_Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Analysis Data Analysis (Peak Area Ratio) LC_MSMS->Data_Analysis Quantification Quantification of Flecainide Data_Analysis->Quantification

Caption: Workflow for Flecainide quantification using this compound.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Flecainide in preclinical and clinical research. Its use as an internal standard corrects for variability in sample preparation and instrument response, ensuring high-quality pharmacokinetic and toxicokinetic data. The information and protocols provided in this guide are intended to support researchers in the development and validation of robust analytical methods for Flecainide.

References

In-Depth Technical Guide to the Research Applications of Stable Isotope-Labeled Flecainide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of stable isotope-labeled flecainide in pharmaceutical research. The use of stable isotopes, particularly deuterium (²H or D), offers a powerful tool for elucidating the pharmacokinetics, metabolism, and bioanalytical quantification of this potent antiarrhythmic agent. This document details key applications, experimental methodologies, and quantitative data, serving as a resource for professionals in drug development and clinical research.

Determination of Absolute Bioavailability

A primary application of stable isotope-labeled flecainide is in definitive pharmacokinetic studies to determine its absolute bioavailability. By co-administering an intravenous (IV) dose of unlabeled flecainide and an oral dose of deuterium-labeled flecainide, researchers can simultaneously assess the concentration-time profiles of both formulations in the same subject. This approach eliminates intra-subject variability and provides a precise measure of the fraction of the orally administered drug that reaches systemic circulation.

A study involving six healthy subjects with a wide range of flecainide metabolic clearances (85-407 ml/min) utilized this methodology. The oral dose was labeled with deuterium, allowing for its distinction from the intravenously administered drug via mass spectrometry.[1]

Quantitative Data: Absolute Bioavailability of Flecainide
ParameterRange (%)Mean (%)
Absolute Bioavailability79.9 - 101.193.6
Absorption86.1 - 101.393.2

Data from a study in six healthy subjects who received simultaneous IV unlabeled flecainide and oral deuterium-labeled flecainide.[1]

The results of this study demonstrated that the variability in flecainide's bioavailability is attributable to both metabolic and absorption factors.[1]

Experimental Protocol: Absolute Bioavailability Study

A detailed experimental protocol for such a study would typically involve the following steps:

  • Subject Recruitment: Enrollment of healthy volunteers with varying metabolic clearance rates for flecainide.

  • Drug Administration: Simultaneous administration of a therapeutic intravenous dose of unlabeled flecainide and an equivalent oral dose of deuterium-labeled flecainide.

  • Sample Collection: Serial blood samples are collected at predefined time points post-administration. Urine samples are also collected to assess excretion.

  • Sample Preparation: Plasma is separated from blood samples. Both plasma and urine samples undergo an extraction procedure to isolate flecainide and its labeled counterpart.

  • Bioanalysis: The concentrations of labeled and unlabeled flecainide in the prepared samples are quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The concentration-time data for both intravenous and oral routes are used to calculate pharmacokinetic parameters, including the area under the curve (AUC). Absolute bioavailability (F) is calculated as: F = (AUC_oral * Dose_IV) / (AUC_IV * Dose_oral)

Bioanalytical Quantification using Stable Isotope-Labeled Internal Standards

Stable isotope-labeled flecainide, most commonly flecainide-d4, serves as an ideal internal standard (IS) for the quantification of flecainide in biological matrices such as plasma and serum.[2][3] The use of a stable isotope-labeled IS is the gold standard in quantitative bioanalysis using mass spectrometry. It compensates for variations in sample preparation, instrument response, and matrix effects, thereby ensuring high accuracy and precision of the analytical method.

Quantitative Data: UPLC-MS/MS Method Validation Parameters
ParameterResult
Linearity Range2.5 - 1000 ng/mL
AccuracyWithin acceptance criteria
Precision (Intra- and Inter-batch)Within acceptance criteria
Lower Limit of Quantification (LLOQ)2.5 ng/mL
Monitored Ion Transitions (m/z)
- Flecainide415.4 → 301.1
- Flecainide-IS419.4 → 305.1

Validation data for a UPLC-MS/MS method for the determination of flecainide in human plasma using a stable isotope-labeled internal standard.

Experimental Protocol: UPLC-MS/MS Analysis of Flecainide in Human Plasma

This protocol outlines a typical procedure for the quantification of flecainide in human plasma using a stable isotope-labeled internal standard.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of human plasma in a microcentrifuge tube, add a working solution of the stable isotope-labeled internal standard (e.g., flecainide-d4).

    • Add a protein precipitating agent, such as acetonitrile containing 0.1% formic acid.

    • Vortex the mixture to ensure thorough mixing and complete protein precipitation.

    • Centrifuge the tubes at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • Chromatographic Conditions:

    • LC System: Ultra-Performance Liquid Chromatography (UPLC) system.

    • Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: Isocratic elution with 45% methanol containing 0.1% formic acid.

    • Flow Rate: 0.25 mL/min.

    • Injection Volume: A small volume (e.g., 5-10 µL) of the prepared supernatant.

  • Mass Spectrometric Detection:

    • Mass Spectrometer: Tandem mass spectrometer (MS/MS).

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Ion Transitions:

      • Flecainide: m/z 415.4 → 301.1

      • Stable Isotope-Labeled IS: e.g., m/z 419.4 → 305.1 for flecainide-d4

  • Data Analysis:

    • The peak area ratios of the analyte to the internal standard are used to construct a calibration curve.

    • The concentration of flecainide in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Metabolic Pathway Elucidation

The metabolism of flecainide primarily occurs in the liver, mediated by the cytochrome P450 isoenzymes CYP2D6 and CYP1A2. The major metabolic pathways are O-dealkylation and subsequent lactam formation. Stable isotope labeling can be a valuable tool in metabolic studies to trace the fate of the drug and identify its metabolites.

Flecainide Metabolic Pathway

Flecainide_Metabolism Flecainide Flecainide MODF meta-O-dealkylated flecainide (MODF) Flecainide->MODF O-dealkylation MODL meta-O-dealkylated flecainide lactam (MODL) MODF->MODL Oxidation CYP CYP2D6, CYP1A2

Caption: Metabolic pathway of flecainide.

Experimental Workflow for Bioanalytical Quantification

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Add_IS Add Stable Isotope-Labeled Internal Standard Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant UPLC UPLC Separation Supernatant->UPLC MSMS MS/MS Detection (MRM) UPLC->MSMS Quantification Quantification MSMS->Quantification

Caption: Bioanalytical workflow for flecainide quantification.

References

Methodological & Application

Application Note: High-Throughput Quantification of Flecainide in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Flecainide in human plasma. The method utilizes Flecainide-d3 as an internal standard (IS) to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, allowing for a high-throughput workflow suitable for clinical research and pharmacokinetic studies. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid isocratic elution, and detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The method was validated according to established bioanalytical method validation guidelines and demonstrated excellent linearity, precision, accuracy, and sensitivity over a clinically relevant concentration range.

Introduction

Flecainide is a Class Ic antiarrhythmic agent used in the management of various cardiac arrhythmias. Therapeutic drug monitoring of Flecainide is crucial to optimize dosage, ensure efficacy, and minimize the risk of toxicity, as it has a narrow therapeutic index.[1][2][3] LC-MS/MS has become the preferred method for the quantification of drugs in biological matrices due to its high selectivity, sensitivity, and speed.[4][5] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in instrument response, thereby improving the accuracy and precision of the quantification. This application note provides a detailed protocol for the development and validation of an LC-MS/MS method for the determination of Flecainide in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents
  • Flecainide reference standard (purity ≥98%)

  • This compound internal standard (purity ≥98%, isotopic purity ≥99%)

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Human plasma (K2EDTA)

Equipment
  • Liquid chromatograph (e.g., Shimadzu, Waters, Agilent)

  • Triple quadrupole mass spectrometer with an electrospray ionization source (e.g., Sciex, Thermo Fisher Scientific, Agilent)

  • Analytical balance

  • Microcentrifuge

  • Calibrated pipettes

  • Autosampler vials

Sample Preparation

A simple and rapid protein precipitation method was employed for the extraction of Flecainide and the internal standard from human plasma.

  • Allow all solutions and samples to thaw at room temperature.

  • Spike 100 µL of human plasma with 10 µL of this compound internal standard working solution (final concentration of 100 ng/mL).

  • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.

  • Vortex the samples for 30 seconds.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial containing 900 µL of water with 0.1% formic acid.

  • Cap the vial and vortex briefly before placing it in the autosampler.

Liquid Chromatography

Chromatographic separation was performed on a C18 column with the following parameters:

ParameterValue
Column Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
Mobile Phase 45% Methanol in Water with 0.1% Formic Acid
Flow Rate 0.25 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Run Time 3 minutes
Mass Spectrometry

The mass spectrometer was operated in the positive electrospray ionization mode. The MRM transitions for Flecainide and this compound were optimized for maximum sensitivity.

ParameterFlecainideThis compound (IS)
Precursor Ion (m/z) 415.4418.4 (assumed)
Product Ion (m/z) 301.1304.1 (assumed)
Dwell Time 200 ms200 ms
Collision Energy (CE) Optimized for specific instrumentOptimized for specific instrument
Declustering Potential (DP) Optimized for specific instrumentOptimized for specific instrument

Note: The m/z values for this compound are assumed based on the addition of three deuterium atoms to the Flecainide molecule. The exact mass and fragmentation pattern should be confirmed by direct infusion of the this compound standard. The transition m/z 419.4/305.1 has been reported for a deuterated Flecainide standard.

Results and Discussion

Method Validation

The developed LC-MS/MS method was validated for linearity, precision, accuracy, and limit of quantification (LOQ).

The calibration curve was constructed by plotting the peak area ratio of Flecainide to this compound against the nominal concentration of Flecainide. The method demonstrated excellent linearity over the concentration range of 2.5 to 1000 ng/mL in human plasma. The correlation coefficient (r²) was consistently greater than 0.99.

The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high). The results are summarized in the table below. The precision, expressed as the coefficient of variation (%CV), was less than 15%, and the accuracy was within ±15% of the nominal values, which is within the acceptance criteria for bioanalytical methods.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV) (n=5)Intra-day Accuracy (%) (n=5)Inter-day Precision (%CV) (n=15)Inter-day Accuracy (%) (n=15)
Low 7.54.2102.75.8101.5
Medium 753.198.94.599.8
High 7502.5101.23.9100.7

Data is representative and may vary between laboratories and instrument platforms.

The lower limit of quantification (LLOQ) was determined as the lowest concentration on the calibration curve that could be quantified with acceptable precision (%CV ≤ 20%) and accuracy (within ±20% of the nominal value). The LLOQ for Flecainide in human plasma was established at 2.5 ng/mL.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Human Plasma is_spike Spike with 10 µL this compound (IS) plasma->is_spike ppt Add 300 µL Acetonitrile (0.1% FA) is_spike->ppt vortex1 Vortex (30s) ppt->vortex1 centrifuge Centrifuge (13,000 rpm, 10 min) vortex1->centrifuge supernatant Transfer 100 µL Supernatant centrifuge->supernatant dilute Dilute with 900 µL Water (0.1% FA) supernatant->dilute vortex2 Vortex dilute->vortex2 autosampler Inject into LC-MS/MS vortex2->autosampler lc Chromatographic Separation (C18 Column) autosampler->lc ms Mass Spectrometry (Positive ESI, MRM) lc->ms data Data Acquisition & Processing ms->data

Caption: Workflow for the LC-MS/MS analysis of Flecainide in human plasma.

Conclusion

This application note presents a simple, rapid, and reliable LC-MS/MS method for the quantification of Flecainide in human plasma using this compound as an internal standard. The method offers high sensitivity, selectivity, and throughput, making it well-suited for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The detailed protocol and performance characteristics provided herein can be readily adopted by researchers and scientists in the field of drug development and bioanalysis.

References

Application Notes and Protocols for the Use of Flecainide-d3 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Flecainide is a class Ic antiarrhythmic agent used to prevent and treat tachyarrhythmias. Understanding its pharmacokinetic profile is crucial for effective and safe therapeutic use. Pharmacokinetic studies of flecainide often employ a stable isotope-labeled internal standard, such as Flecainide-d3, for accurate quantification in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides a detailed protocol for the use of this compound in such studies.

I. Quantitative Pharmacokinetic Data of Flecainide

The following tables summarize key pharmacokinetic parameters of flecainide in humans. These values can vary based on patient populations and individual physiological differences.

Table 1: General Pharmacokinetic Parameters of Flecainide

ParameterValueReference
Bioavailability (F)~90%[1][2]
Time to Peak Plasma Concentration (Tmax)3-4 hours (oral)[1][3]
Volume of Distribution (Vd)5.0 - 13.4 L/kg[1]
Protein Binding~40% (mainly to alpha-1-acid glycoprotein)
Elimination Half-Life (t½)Healthy Subjects: 13-16 hours; Patients with ventricular premature complexes: ~20 hours
Total Body Clearance4.6 - 12.1 mL/min/kg (intravenous)
Major MetabolitesMeta-O-dealkylated flecainide and its lactam analog
Primary Excretion RouteUrine (~86% of a single oral dose)

Table 2: Flecainide Elimination Half-Life in Different Populations

PopulationElimination Half-Life (t½)Reference
Healthy Subjects (single dose)13 hours
Healthy Subjects (multiple doses)16 hours
Patients with Ventricular Premature Complexes20 hours
Patients with Congestive Heart Failure (NYHA class III)19 hours
Patients with Severe Renal ImpairmentProlonged, approximately twofold that of healthy subjects
Infants (< 1 year)Varies with age (e.g., ~29 hours at birth, decreasing to ~6 hours by one year)
Children (1-12 years)~8 hours
Adolescents (12-15 years)~11-12 hours

II. Experimental Protocols

This section outlines the methodologies for a typical pharmacokinetic study of flecainide using this compound as an internal standard.

A. Bioanalytical Method using LC-MS/MS

This protocol is for the quantification of flecainide in human plasma.

1. Materials and Reagents:

  • Flecainide reference standard

  • This compound (or other stable isotope-labeled flecainide like Flecainide-d4) as an internal standard (IS)

  • Human plasma (with anticoagulant)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (deionized or Milli-Q)

2. Preparation of Stock and Working Solutions:

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of flecainide and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the flecainide stock solution with a 50:50 mixture of methanol and water to create calibration standards. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

3. Sample Preparation (Protein Precipitation Method):

  • Aliquot 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution to each tube (except for blank samples) and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

4. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm) is suitable.

    • Mobile Phase: An isocratic elution with a mixture of methanol and water (e.g., 45:55 v/v) containing 0.1% formic acid can be used.

    • Flow Rate: 0.25 mL/min.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Flecainide: m/z 415.4 → 301.1.

      • This compound (or d4): A transition of m/z 419.4 → 305.1 has been reported for a deuterated standard. The exact transition for this compound should be determined by direct infusion.

    • Instrument Parameters: Optimize cone voltage, collision energy, and other instrument-specific parameters to achieve maximum signal intensity for both the analyte and the internal standard.

5. Calibration and Quantification:

  • Construct a calibration curve by plotting the peak area ratio of flecainide to this compound against the nominal concentration of the calibration standards.

  • Use a linear regression model with a weighting factor (e.g., 1/x or 1/x²) to fit the data.

  • The concentration of flecainide in the unknown samples is then determined from this calibration curve.

B. Pharmacokinetic Study Protocol

1. Study Design:

  • A single-dose, open-label study is common for basic pharmacokinetic characterization.

  • Administer a single oral dose of flecainide to healthy volunteers or the target patient population.

  • Collect serial blood samples at predetermined time points (e.g., pre-dose, and 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose).

2. Sample Collection and Handling:

  • Collect blood samples into tubes containing an appropriate anticoagulant (e.g., K2EDTA).

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

3. Data Analysis:

  • Use non-compartmental analysis to determine the key pharmacokinetic parameters from the plasma concentration-time data.

  • Parameters to be calculated include: Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC0-t (area under the plasma concentration-time curve from time zero to the last measurable concentration), AUC0-inf (area under the plasma concentration-time curve from time zero to infinity), t½ (elimination half-life), and CL/F (apparent total body clearance).

III. Visualizations

Diagram 1: Bioanalytical Workflow

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Processing plasma Plasma Sample (100 µL) is_add Add this compound (IS) plasma->is_add protein_precip Protein Precipitation (Acetonitrile) is_add->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_ms Inject into LC-MS/MS reconstitute->lc_ms separation Chromatographic Separation (C18) lc_ms->separation detection MS/MS Detection (MRM) separation->detection data_acq Data Acquisition detection->data_acq quant Quantification (Calibration Curve) data_acq->quant pk_analysis Pharmacokinetic Analysis quant->pk_analysis

Caption: Workflow for the bioanalysis of flecainide in plasma.

Diagram 2: Pharmacokinetic Study Logical Flow

start Study Start dosing Administer Oral Dose of Flecainide start->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation and Storage sampling->processing analysis Bioanalysis using LC-MS/MS (with this compound) processing->analysis pk_calc Calculate PK Parameters (Cmax, Tmax, AUC, t½) analysis->pk_calc report Final Report pk_calc->report

References

Application Note: Bioanalytical Method Validation for Flecainide in Human Plasma Using Flecainide-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the validation of a bioanalytical method for the quantification of Flecainide in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The method utilizes Flecainide-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. The protocol described herein is consistent with the principles outlined in the US FDA guidelines for bioanalytical method validation.[1] This robust and reliable method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.

Introduction

Flecainide is a Class Ic antiarrhythmic agent used in the management of various cardiac arrhythmias.[2] Accurate and precise measurement of Flecainide concentrations in biological matrices is crucial for clinical efficacy and safety monitoring. Bioanalytical method validation is a regulatory requirement to ensure the reliability of the data generated from such assays.[1][3] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based quantification as it effectively compensates for variability in sample preparation and matrix effects.

This document outlines the validation parameters and experimental protocols for a sensitive and specific UPLC-MS/MS method for the determination of Flecainide in human plasma.

Experimental

Materials and Reagents
  • Flecainide reference standard

  • This compound internal standard

  • Control human plasma (K2EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

Instrumentation
  • Waters Acquity UPLC System

  • Sciex API 4000 Triple Quadrupole Mass Spectrometer with ESI source

Chromatographic and Mass Spectrometric Conditions

A simple isocratic elution profile was employed for the chromatographic separation. Detection and quantification were performed using Multiple Reaction Monitoring (MRM) in positive ionization mode.

Table 1: Chromatographic Conditions

ParameterCondition
Column Zorbax-SB C18 (4.6mm x 75 mm, 3.5 µm)
Mobile Phase 0.1% Formic Acid in Acetonitrile : 0.1% Formic Acid in Water (50:50, v/v)
Flow Rate 0.6 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Run Time 3.5 minutes

Table 2: Mass Spectrometric Conditions

ParameterFlecainideThis compound (IS)
Ionization Mode ESI PositiveESI Positive
Q1 Mass (m/z) 415.2418.2
Q3 Mass (m/z) 301.1304.1
Dwell Time 300 ms300 ms

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation prep_standards Prepare Calibration Standards & QCs add_is Add Internal Standard to Samples, Standards & QCs prep_standards->add_is prep_is Prepare Internal Standard (this compound) Working Solution prep_is->add_is prep_samples Thaw Plasma Samples prep_samples->add_is protein_precip Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precip centrifuge Centrifuge to Pellet Precipitated Proteins protein_precip->centrifuge transfer_supernatant Transfer Supernatant to a Clean Plate/Vials centrifuge->transfer_supernatant inject Inject Extract onto UPLC-MS/MS System transfer_supernatant->inject acquire Acquire Data using MRM inject->acquire integrate Integrate Peak Areas acquire->integrate calculate Calculate Concentration using Calibration Curve integrate->calculate validate Perform Method Validation Tests (Accuracy, Precision, etc.) calculate->validate G cluster_validation Bioanalytical Method Validation Parameters cluster_acceptance Acceptance Criteria (FDA/ICH) Selectivity Selectivity & Specificity MethodValidation Validated Bioanalytical Method Selectivity->MethodValidation Linearity Linearity & Range Crit_Linearity r² > 0.99 Linearity->Crit_Linearity Linearity->MethodValidation Accuracy Accuracy Crit_Accuracy ±15% (±20% at LLOQ) Accuracy->Crit_Accuracy Accuracy->MethodValidation Precision Precision Crit_Precision CV ≤15% (≤20% at LLOQ) Precision->Crit_Precision Precision->MethodValidation Recovery Recovery Recovery->MethodValidation MatrixEffect Matrix Effect MatrixEffect->MethodValidation Stability Stability Crit_Stability ±15% of nominal Stability->Crit_Stability Stability->MethodValidation

References

Application Notes and Protocols for Flecainide-d3 Analysis Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the preparation of biological samples for the analysis of flecainide and its deuterated internal standard, flecainide-d3. The described methods—Solid-Phase Extraction (SPE), Protein Precipitation (PPT), and Liquid-Liquid Extraction (LLE)—are critically compared to guide the selection of the most appropriate technique for your analytical needs.

Introduction

Flecainide is a class Ic antiarrhythmic agent used to prevent and treat a variety of cardiac arrhythmias. Therapeutic drug monitoring of flecainide is essential to ensure efficacy while avoiding toxicity. Accurate and precise quantification of flecainide in biological matrices such as plasma and serum is crucial. The use of a stable isotope-labeled internal standard, such as this compound, is best practice for correcting for matrix effects and variations in sample processing, thereby improving analytical accuracy, particularly for mass spectrometry-based methods.

This guide details three common sample preparation techniques, providing step-by-step protocols, comparative performance data, and visual workflows to aid in methodology implementation in a laboratory setting.

Comparative Quantitative Data

The selection of a sample preparation method often depends on the desired balance between recovery, cleanliness of the extract, sample throughput, and cost. The following table summarizes key quantitative performance metrics for the three described techniques based on published literature.

ParameterSolid-Phase Extraction (SPE)Protein Precipitation (PPT)Liquid-Liquid Extraction (LLE)
Recovery >85%[1]Not explicitly stated, but method is rapid and convenient[2]72.13%[3]
Linearity Range 20 - 2000 ng/mL[1][4]100 - 1500 µg/L1.01 - 506.04 ng/mL
Lower Limit of Quantification (LLOQ) ~15 ng/mL100 µg/L1.01 ng/mL
Intra-assay Precision (%CV) < 3%< 4.6%2.6 - 6.9%
Inter-assay Precision (%CV) < 1%< 4.6%5.0 - 5.7%
Matrix Effect Minimal, compensated by ISMinimal, compensated by flecainide-D4No significant matrix effect observed

Experimental Protocols & Workflows

The following sections provide detailed, step-by-step protocols for each sample preparation technique. Accompanying each protocol is a Graphviz diagram illustrating the experimental workflow.

Solid-Phase Extraction (SPE) Protocol

Solid-phase extraction is a highly selective method that can provide very clean extracts, leading to reduced matrix effects and improved analytical sensitivity. This protocol is based on the use of C18 cartridges.

Materials:
  • C18 SPE Cartridges

  • Biological sample (e.g., plasma, serum)

  • This compound internal standard (IS) solution

  • Methanol

  • Acetonitrile

  • Deionized Water

  • Ammonia solution

  • SPE Vacuum Manifold

Protocol:
  • Sample Pre-treatment:

    • To 1 mL of plasma or serum, add the appropriate volume of this compound IS solution.

    • Vortex mix for 10 seconds.

    • Alkalize the sample by adding 50 µL of 2M ammonia solution.

  • SPE Cartridge Conditioning:

    • Place a C18 SPE cartridge on the vacuum manifold.

    • Wash the cartridge with 3 mL of methanol.

    • Equilibrate the cartridge with 3 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned C18 cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approx. 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of deionized water.

    • Wash the cartridge with 3 mL of a methanol/water solution (e.g., 50:50, v/v).

    • Dry the cartridge under vacuum for 5-10 minutes.

  • Elution:

    • Place a clean collection tube under the cartridge.

    • Elute the analytes with 2 x 1 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 100-200 µL of the mobile phase used for LC-MS/MS analysis.

    • Vortex mix and transfer to an autosampler vial.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_final Final Steps start Start: Plasma/Serum Sample add_is Add this compound IS start->add_is alkalize Alkalize Sample add_is->alkalize condition Condition C18 Cartridge (Methanol, Water) load Load Sample condition->load wash Wash Cartridge (Water, Methanol/Water) load->wash elute Elute Analytes (Methanol) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Analysis by LC-MS/MS reconstitute->end

Solid-Phase Extraction (SPE) Workflow

Protein Precipitation (PPT) Protocol

Protein precipitation is a rapid and straightforward technique suitable for high-throughput analysis. This protocol utilizes acetonitrile as the precipitating agent.

Materials:
  • Biological sample (e.g., plasma, serum)

  • This compound internal standard (IS) solution

  • Acetonitrile (ACN), ice-cold

  • Centrifuge capable of high speeds

  • Vortex mixer

Protocol:
  • Sample Preparation:

    • Aliquot 100 µL of plasma or serum into a microcentrifuge tube.

    • Add the appropriate volume of this compound IS solution.

  • Protein Precipitation:

    • Add 300 µL of ice-cold acetonitrile to the sample tube (a 3:1 ratio of ACN to sample).

    • Vortex mix vigorously for 30-60 seconds to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the mixture at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully aspirate the supernatant and transfer it to a clean tube or an autosampler vial.

  • Evaporation and Reconstitution (Optional but Recommended):

    • For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a smaller volume (e.g., 100 µL) of the mobile phase.

  • Analysis:

    • The sample is ready for injection into the LC-MS/MS system.

PPT_Workflow cluster_prep Sample Preparation cluster_ppt Protein Precipitation cluster_final Final Step start Start: Plasma/Serum Sample add_is Add this compound IS start->add_is add_acn Add Ice-Cold Acetonitrile add_is->add_acn vortex Vortex Vigorously add_acn->vortex centrifuge Centrifuge at High Speed vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer end Analysis by LC-MS/MS transfer->end

Protein Precipitation (PPT) Workflow

Liquid-Liquid Extraction (LLE) Protocol

Liquid-liquid extraction separates analytes based on their differential solubility in two immiscible liquid phases. This method can provide clean extracts with good recovery.

Materials:
  • Biological sample (e.g., plasma, serum)

  • This compound internal standard (IS) solution

  • Extraction solvent (e.g., methyl tert-butyl ether (MTBE) or hexane)

  • Aqueous buffer (e.g., phosphate buffer, pH adjusted)

  • Centrifuge

  • Vortex mixer

Protocol:
  • Sample Preparation:

    • To 500 µL of plasma or serum in a glass tube, add the appropriate volume of this compound IS solution.

    • Add 500 µL of an appropriate aqueous buffer to adjust the pH.

  • Liquid-Liquid Extraction:

    • Add 3 mL of the immiscible organic extraction solvent (e.g., MTBE).

    • Cap the tube and vortex mix for 2-5 minutes to ensure thorough mixing of the two phases.

  • Phase Separation:

    • Centrifuge at a moderate speed (e.g., 2000-3000 x g) for 10 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer:

    • Carefully transfer the upper organic layer to a new clean tube, being cautious not to aspirate any of the lower aqueous layer.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried extract in 100-200 µL of the mobile phase.

    • Vortex mix and transfer to an autosampler vial for analysis.

LLE_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_final Final Steps start Start: Plasma/Serum Sample add_is Add this compound IS start->add_is add_buffer Add Aqueous Buffer add_is->add_buffer add_solvent Add Organic Solvent add_buffer->add_solvent vortex Vortex to Mix add_solvent->vortex centrifuge Centrifuge for Phase Separation vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Analysis by LC-MS/MS reconstitute->end

Liquid-Liquid Extraction (LLE) Workflow

Concluding Remarks

The choice of sample preparation technique for this compound analysis will depend on the specific requirements of the assay.

  • Solid-Phase Extraction is recommended when high sensitivity and very clean extracts are required, although it is more time-consuming and costly per sample.

  • Protein Precipitation is ideal for high-throughput environments where speed is a priority, and the sensitivity of the analytical instrument can compensate for less clean extracts.

  • Liquid-Liquid Extraction offers a balance between cleanliness and throughput and can be a cost-effective alternative to SPE.

It is recommended to validate the chosen method in your laboratory to ensure it meets the required performance characteristics for your intended application. The use of a deuterated internal standard like this compound is strongly advised for all techniques to ensure the highest quality analytical data.

References

Application Notes and Protocols for Flecainide-d3 in Therapeutic Drug Monitoring Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flecainide is a Class IC antiarrhythmic agent used in the management of various cardiac arrhythmias.[1][2] Due to its narrow therapeutic index and the potential for proarrhythmic effects, therapeutic drug monitoring (TDM) of flecainide is crucial to ensure efficacy while minimizing toxicity.[1][3] TDM is recommended for patients with renal or hepatic impairment, congestive heart failure, or those receiving concomitant amiodarone therapy.[4] The typical therapeutic range for trough plasma concentrations of flecainide is 0.2-1.0 mcg/mL.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the quantification of flecainide in biological matrices due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as Flecainide-d3, is the gold standard in quantitative bioanalysis. This compound shares near-identical physicochemical properties with the unlabeled drug, ensuring that it behaves similarly during sample preparation and ionization, thereby correcting for matrix effects and variability in the analytical process. This application note provides a detailed protocol for the determination of flecainide in human plasma using this compound as an internal standard with an LC-MS/MS-based assay.

Experimental Protocols

Materials and Reagents
  • Flecainide reference standard

  • This compound (or Flecainide-d4) internal standard (IS)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid

  • Zinc sulfate

  • Ultrapure water

  • Drug-free human plasma

Instrumentation
  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of flecainide and this compound by dissolving the appropriate amount of each compound in methanol.

  • Working Solutions: Prepare serial dilutions of the flecainide stock solution with a 50:50 mixture of methanol and water to create working solutions for calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 50 ng/mL.

Sample Preparation (Protein Precipitation)

This is a simple and rapid method for sample cleanup.

  • Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution (50 ng/mL).

  • Vortex for 10 seconds.

  • Add 200 µL of acetonitrile (or methanol containing zinc sulfate) to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Table 1: Chromatographic Conditions

ParameterValue
Column Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
Mobile Phase 45% methanol containing 0.1% formic acid (Isocratic)
Flow Rate 0.25 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Run Time Approximately 3.5 minutes

Table 2: Mass Spectrometry Conditions

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow Rates Optimized for the specific instrument
Detection Mode Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Flecainide415.4301.1
This compound (IS)419.4305.1

Method Validation Summary

The following tables summarize the typical validation parameters for a flecainide assay using a deuterated internal standard.

Table 4: Linearity and Sensitivity

ParameterResult
Linearity Range 2.5 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 2.5 ng/mL

Table 5: Accuracy and Precision (Intra- and Inter-batch)

QC LevelConcentration (ng/mL)Accuracy (% Bias)Precision (% CV)
Low 7.5Within ±15%< 15%
Medium 75Within ±15%< 15%
High 750Within ±15%< 15%

Data presented are representative and should be established for each laboratory.

Table 6: Recovery and Matrix Effect

ParameterResult
Extraction Recovery > 85%
Matrix Effect Minimal and compensated by the internal standard

Experimental Workflow Diagram

Flecainide_TDM_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (100 µL) add_is Add this compound IS (20 µL) plasma->add_is vortex1 Vortex add_is->vortex1 add_protein_precip Add Acetonitrile (200 µL) vortex1->add_protein_precip vortex2 Vortex Vigorously add_protein_precip->vortex2 centrifuge Centrifuge vortex2->centrifuge transfer Transfer Supernatant centrifuge->transfer injection Inject into UPLC transfer->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Area Integration detection->integration ratio Calculate Analyte/IS Ratio integration->ratio quantification Quantify Concentration ratio->quantification report report quantification->report Final Report

Caption: Experimental workflow for flecainide TDM using LC-MS/MS.

Signaling Pathway Diagram (Metabolism)

Flecainide is primarily metabolized in the liver by the cytochrome P450 2D6 (CYP2D6) isoenzyme.

Flecainide_Metabolism flecainide Flecainide cyp2d6 CYP2D6 flecainide->cyp2d6 Hepatic Metabolism excretion Renal Excretion (Unchanged Drug & Metabolites) flecainide->excretion metabolites Inactive Metabolites (e.g., meta-O-dealkylated flecainide) cyp2d6->metabolites metabolites->excretion

Caption: Simplified metabolic pathway of flecainide.

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a robust, sensitive, and reliable assay for the therapeutic drug monitoring of flecainide. The simple protein precipitation sample preparation method allows for a high-throughput workflow, which is essential in a clinical setting. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring accurate quantification, ultimately aiding clinicians in optimizing flecainide dosage for improved patient outcomes.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Flecainide using Flecainide-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of Flecainide in biological matrices using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS). The use of a stable isotope-labeled internal standard, Flecainide-d3, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications. The protocol provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, chromatographic conditions, and mass spectrometric detection.

Introduction

Flecainide is a class Ic antiarrhythmic agent used to prevent and treat a variety of cardiac arrhythmias. Accurate and reliable quantification of Flecainide in biological samples is crucial for therapeutic drug monitoring to optimize dosage and minimize the risk of toxicity. Stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its high selectivity and sensitivity. This compound is a deuterium-labeled analog of Flecainide, which serves as an ideal internal standard as it co-elutes with the analyte and compensates for variations in sample preparation and instrument response.[1] This application note provides a detailed protocol for the analysis of Flecainide using this compound.

Experimental

Materials and Reagents
  • Flecainide reference standard

  • This compound internal standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Human plasma (or other relevant biological matrix)

Sample Preparation

A simple protein precipitation method is employed for the extraction of Flecainide and this compound from plasma samples.

  • To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard, this compound, at an appropriate concentration.

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge the samples at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean vial for HPLC-MS/MS analysis.

HPLC Conditions

The chromatographic separation is performed on a C18 reversed-phase column.

ParameterValue
Column Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent
Mobile Phase 45% Methanol containing 0.1% Formic Acid
Flow Rate 0.25 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Run Time Approximately 3-5 minutes
Mass Spectrometry Conditions

Detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode.

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Collision Gas Argon

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Flecainide415.4301.1
This compound418.4 (Predicted)304.1 (Predicted)

Note: The predicted m/z values for this compound are based on the addition of three deuterium atoms. These values should be optimized on the specific mass spectrometer being used.

Results and Discussion

Method Validation

The method should be validated according to established bioanalytical method validation guidelines. Key validation parameters are summarized below.

Validation ParameterTypical Acceptance CriteriaExpected Performance
Linearity r² ≥ 0.99Linear over a range of 2.5 to 1000 ng/mL
Accuracy Within ±15% of nominal concentration (±20% at LLOQ)Expected to be within acceptance criteria
Precision (Intra- and Inter-day) ≤15% RSD (≤20% at LLOQ)Expected to be within acceptance criteria
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 102.5 ng/mL
Recovery Consistent and reproducibleExpected to be consistent across the concentration range
Matrix Effect Minimal and compensated by the internal standardNot significant
Representative Chromatogram

A representative chromatogram would show the co-elution of Flecainide and this compound with sharp, symmetrical peaks, demonstrating good chromatographic separation from endogenous plasma components.

Protocol Workflow

G cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) precip Add Acetonitrile with this compound (200 µL) plasma->precip vortex Vortex (30s) precip->vortex centrifuge Centrifuge (10,000 x g, 5 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc ms MS/MS Detection (ESI+, MRM) hplc->ms integration Peak Integration ms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Flecainide calibration->quantification

Caption: Experimental workflow for the quantification of Flecainide.

Signaling Pathway Diagram

While Flecainide's primary mechanism of action is the blockade of sodium channels in the heart, a detailed signaling pathway diagram is complex and beyond the scope of a typical HPLC application note. The following diagram illustrates the logical relationship of the analytical method.

G cluster_analyte Analytes in Sample cluster_instrument Instrumentation cluster_output Output cluster_result Final Result flecainide Flecainide hplc HPLC flecainide->hplc flecainide_d3 This compound (IS) flecainide_d3->hplc msms Tandem MS hplc->msms peak_area_flec Peak Area (Flecainide) msms->peak_area_flec peak_area_d3 Peak Area (this compound) msms->peak_area_d3 ratio Peak Area Ratio peak_area_flec->ratio peak_area_d3->ratio concentration Flecainide Concentration ratio->concentration

Caption: Logical relationship of the analytical method.

Conclusion

The described HPLC-MS/MS method utilizing this compound as an internal standard provides a sensitive, selective, and reliable approach for the quantification of Flecainide in biological matrices. The simple sample preparation and rapid analysis time make it well-suited for high-throughput applications in research and drug development.

References

Application Notes and Protocols for the Quantification of Flecainide using Flecainide-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flecainide is a class Ic antiarrhythmic agent used in the management of various cardiac arrhythmias, including paroxysmal supraventricular tachycardia (PSVT) and atrial fibrillation.[1] Accurate quantification of flecainide in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and toxicological assessments. The use of a stable isotope-labeled internal standard, such as flecainide-d3, is the gold standard for quantitative analysis by mass spectrometry, as it effectively compensates for variability in sample preparation and instrument response.[2] This document provides detailed application notes and protocols for the use of this compound in the calibration of flecainide quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Mechanism of Action of Flecainide

Flecainide primarily exerts its antiarrhythmic effect by blocking the fast inward sodium channels (Nav1.5) in cardiac cells, which slows the upstroke of the cardiac action potential.[3][4] This use-dependent blockade is more pronounced at higher heart rates.[4] Additionally, flecainide inhibits the ryanodine receptor 2 (RyR2), reducing calcium release from the sarcoplasmic reticulum, and also blocks the delayed rectifier potassium current (IKr). These actions collectively prolong the cardiac action potential and refractory period, thereby suppressing arrhythmias.

Flecainide_Mechanism_of_Action cluster_cardiomyocyte Cardiac Myocyte Na_channel Nav1.5 Sodium Channel Action_Potential Cardiac Action Potential Na_channel->Action_Potential Initiates K_channel IKr Potassium Channel K_channel->Action_Potential Regulates Repolarization RyR2 Ryanodine Receptor 2 (RyR2) on Sarcoplasmic Reticulum Ca_release Ca²⁺ Release RyR2->Ca_release Ca_release->Action_Potential Modulates Flecainide Flecainide Flecainide->Na_channel Blocks Flecainide->K_channel Inhibits Flecainide->RyR2 Inhibits

Caption: Flecainide's primary mechanism of action.

Analytical Method: UPLC-MS/MS

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for the quantification of flecainide in biological samples. The use of this compound as an internal standard ensures high accuracy and precision.

Materials and Reagents
  • Flecainide analytical standard

  • This compound (CAS: 127413-31-4, Molecular Formula: C17H17D3F6N2O3, Molecular Weight: 417.36)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Human plasma (drug-free)

Instrumentation
  • UPLC system (e.g., Waters Acquity UPLC)

  • Tandem mass spectrometer (e.g., Sciex API 4000 or equivalent)

  • Analytical column (e.g., Acquity UPLC BEH C18, 2.1 × 100 mm, 1.7 µm)

Chromatographic and Mass Spectrometric Conditions
ParameterCondition
UPLC Conditions
ColumnAcquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm)
Mobile Phase45% Methanol with 0.1% Formic Acid
Flow Rate0.25 mL/min
Column Temperature40°C
Injection Volume10 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Monitored Transitions
Flecainidem/z 415.4 → 301.1
This compound (Internal Standard)m/z 418.4 → 304.1 (projected)
Dwell Time300 ms
Source Temperature550°C

Note on this compound Transition: The exact mass transition for this compound is not explicitly available in the reviewed literature. The provided transition (m/z 418.4 → 304.1) is a projection based on the molecular weight of this compound and the fragmentation pattern of flecainide. It is imperative for the end-user to optimize this transition on their specific mass spectrometer. A similar deuterated standard, flecainide-d4, has a documented transition of m/z 419.4 → 305.1.

Experimental Protocols

Preparation of Stock and Working Solutions
  • Flecainide Stock Solution (1 mg/mL): Accurately weigh and dissolve flecainide in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the flecainide stock solution in 50:50 methanol:water to create calibration standards. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 20 µL of the this compound working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the UPLC-MS/MS system.

Experimental_Workflow start Start: Plasma Sample/Standard/QC add_is Add this compound Internal Standard start->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer evaporation Evaporate to Dryness supernatant_transfer->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution injection Inject into UPLC-MS/MS reconstitution->injection analysis Data Acquisition and Analysis injection->analysis

Caption: Bioanalytical workflow for flecainide quantification.

Method Validation Summary

The following table summarizes typical validation parameters for a UPLC-MS/MS method for flecainide quantification.

ParameterTypical Range/Value
Linearity Range2.5 - 1000 ng/mL
Correlation Coefficient (r²)> 0.99
Precision (%CV)< 15% (Intra- and Inter-day)
Accuracy (%Bias)± 15% (Intra- and Inter-day)
Recovery> 85%
Matrix EffectMinimal and compensated by internal standard

Quantitative Data from a Representative Study

The following table presents data from a UPLC-MS/MS method validation for flecainide in human plasma.

Concentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
2.5 (LLOQ)6.8-2.48.2-1.6
7.5 (Low QC)4.5-1.55.9-0.8
400 (Mid QC)3.20.54.11.2
800 (High QC)2.91.13.81.9

Conclusion

The use of this compound as an internal standard in conjunction with UPLC-MS/MS provides a robust, sensitive, and accurate method for the quantification of flecainide in biological matrices. The detailed protocols and validation data presented in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals in establishing and conducting flecainide bioanalysis. Proper method validation is essential to ensure reliable and reproducible results for clinical and research applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing LC-MS/MS for Flecainide-d3 Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the detection of Flecainide-d3. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended MRM transitions for Flecainide and this compound?

For optimal detection, the following Multiple Reaction Monitoring (MRM) transitions are recommended. This compound is used as a stable isotope-labeled internal standard (IS) to ensure accurate quantification. The transitions for this compound are inferred from those of Flecainide-d4, a commonly used internal standard with a similar fragmentation pattern.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Polarity
Flecainide415.4301.1Positive
This compound418.4304.1Positive

Q2: Which ionization mode is best suited for this compound analysis?

Positive electrospray ionization (ESI) is the recommended mode for the analysis of Flecainide and its deuterated analogs. This technique provides high sensitivity and stable ionization for these compounds.

Q3: What type of sample preparation is most effective for plasma samples?

Both protein precipitation and liquid-liquid extraction are effective methods for preparing plasma samples for Flecainide analysis. A simple protein precipitation with methanol is often sufficient and provides good recovery.[1] For more complex matrices or to minimize matrix effects, a liquid-liquid extraction may be employed.

Q4: What are the key considerations for chromatographic separation?

A C18 reversed-phase column is typically used for the separation of Flecainide. Isocratic elution with a mobile phase consisting of methanol and water with a formic acid additive provides good peak shape and resolution.

Experimental Protocol: Quantitative Analysis of Flecainide in Human Plasma

This protocol details a validated method for the determination of Flecainide in human plasma using this compound as an internal standard.

Preparation of Standards and Quality Control (QC) Samples
  • Stock Solutions: Prepare individual stock solutions of Flecainide and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standards: Prepare serial dilutions of the Flecainide stock solution with a 50:50 methanol/water mixture to create calibration standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of 100 ng/mL.

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standards to create a calibration curve (e.g., 1-1000 ng/mL) and QC samples at low, medium, and high concentrations.[2]

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.

  • Add 300 µL of ice-cold methanol.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Inject 10 µL onto the LC-MS/MS system.

LC-MS/MS Parameters

The following tables summarize the optimized parameters for the LC-MS/MS system.

Liquid Chromatography Parameters

ParameterValue
ColumnC18, 2.1 x 100 mm, 1.7 µm
Mobile Phase45% Methanol with 0.1% Formic Acid
Flow Rate0.25 mL/min
Column Temperature40°C
Injection Volume10 µL

Mass Spectrometry Parameters

ParameterValue
Ionization ModePositive Electrospray Ionization (ESI)
Ion Spray Voltage5500 V
Temperature550°C
Nebulizer Gas37 psi
Curtain Gas25 psi
Collision Gas3 psi
Dwell Time300 ms

Compound-Specific MS/MS Parameters

AnalyteDeclustering Potential (DP)Entrance Potential (EP)Collision Energy (CE)Collision Cell Exit Potential (CXP)
Flecainide45 V10 V30 V10 V
This compound45 V10 V30 V10 V

Visualizing the Workflow

The following diagram illustrates the experimental workflow for the quantitative analysis of Flecainide in plasma.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Stock Solutions (1 mg/mL) working_std Working Standards stock->working_std is_working IS Working Solution (100 ng/mL) stock->is_working cal_qc Calibration Curve & QCs in Plasma working_std->cal_qc spike Spike IS into Plasma Samples is_working->spike cal_qc->spike ppt Protein Precipitation (Methanol) spike->ppt centrifuge Centrifugation ppt->centrifuge dry Evaporation centrifuge->dry reconstitute Reconstitution dry->reconstitute inject Injection reconstitute->inject lc LC Separation (C18 Column) inject->lc ms MS/MS Detection (MRM Mode) lc->ms integrate Peak Integration ms->integrate quantify Quantification integrate->quantify

Caption: Experimental workflow for Flecainide analysis.

Troubleshooting Guide

This section addresses common issues encountered during the LC-MS/MS analysis of this compound.

IssuePotential Cause(s)Recommended Action(s)
No or Low Signal - Incorrect MRM transitions- Ion source contamination- Clogged sample needle or tubing- Improper sample preparation- Verify MRM transitions for both analyte and IS.- Clean the ion source.- Check for blockages in the flow path.- Review the sample preparation protocol for errors.
High Background Noise - Contaminated mobile phase or solvents- Matrix effects from the sample- Leaks in the LC system- Prepare fresh mobile phases with high-purity solvents.- Optimize sample cleanup to remove interfering matrix components.- Check all fittings and connections for leaks.
Poor Peak Shape (Tailing or Fronting) - Column degradation- Incompatible injection solvent- Co-eluting interferences- Replace the analytical column.- Ensure the sample is reconstituted in the mobile phase.- Adjust the chromatographic method to improve separation.
Inconsistent Retention Times - Air bubbles in the pump- Fluctuations in column temperature- Changes in mobile phase composition- Degas the mobile phase and prime the pumps.- Ensure the column oven is maintaining a stable temperature.- Prepare fresh mobile phase and ensure accurate mixing.
Poor Reproducibility - Inconsistent sample preparation- Variability in injection volume- Unstable ion source conditions- Ensure consistent execution of the sample preparation protocol.- Check the autosampler for proper operation.- Allow the mass spectrometer to stabilize before analysis.
Troubleshooting Decision Tree

The following diagram provides a logical approach to troubleshooting common LC-MS/MS issues.

troubleshooting_tree cluster_signal cluster_peak cluster_retention start Problem Encountered no_signal No or Low Signal start->no_signal bad_peak Poor Peak Shape start->bad_peak rt_shift Retention Time Shift start->rt_shift check_ms Check MS Parameters (Tune, MRM) no_signal->check_ms Is MS tuned? check_lc Check LC Flow & Connections check_ms->check_lc Yes check_sample Review Sample Prep check_lc->check_sample Flow OK? check_column Inspect/Replace Column bad_peak->check_column Tailing/Fronting? check_mobile_phase Check Mobile Phase Composition check_column->check_mobile_phase Yes check_injection Injection Solvent Compatibility check_mobile_phase->check_injection pH/Composition OK? check_pressure Check System Pressure rt_shift->check_pressure Drifting RT? check_temp Verify Column Temp check_pressure->check_temp Pressure Stable? check_equilibration Ensure Column Equilibration check_temp->check_equilibration Temp Stable?

Caption: Troubleshooting decision tree for LC-MS/MS.

References

Technical Support Center: Troubleshooting Matrix Effects with Flecainide-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for bioanalytical assays involving Flecainide and its deuterated internal standard, Flecainide-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in LC-MS/MS analyses.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in Flecainide bioanalysis?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds from the sample matrix, such as plasma or serum.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), negatively impacting the accuracy, precision, and sensitivity of the analytical method.[2] In the analysis of Flecainide, endogenous components like phospholipids, salts, and proteins are common causes of matrix effects.[3]

Q2: How does using this compound as an internal standard help in mitigating matrix effects?

A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the ideal choice for quantitative bioanalysis. Because it is chemically and structurally very similar to Flecainide, it co-elutes and is expected to experience nearly identical matrix effects and ionization suppression.[4] By calculating the peak area ratio of the analyte (Flecainide) to the internal standard (this compound), variations in signal intensity caused by matrix effects can be compensated for, leading to more accurate and precise quantification.[5]

Q3: I am observing low or inconsistent signal for both Flecainide and this compound. What could be the cause?

A3: Consistent low or variable signals for both the analyte and the internal standard strongly suggest the presence of significant matrix effects, particularly ion suppression. This indicates that components from the biological matrix are interfering with the ionization of both molecules in the mass spectrometer's source. Common culprits in plasma samples are phospholipids.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to matrix effects when using this compound as an internal standard.

Problem: Inaccurate or irreproducible results for Flecainide.

A common method to diagnose matrix effects is through a post-column infusion experiment.

Experimental Protocol: Post-Column Infusion

  • Preparation: Prepare a standard solution of Flecainide and this compound in the mobile phase at a concentration that provides a stable, mid-range signal.

  • Infusion: Infuse this solution directly into the mass spectrometer's ESI source at a constant flow rate (e.g., 10 µL/min) using a syringe pump connected via a T-junction post-analytical column.

  • Injection of Blank Matrix: Once a stable baseline signal for both compounds is achieved, inject a blank matrix sample (e.g., plasma extract prepared using your standard protocol but without the analyte or IS).

  • Observation: A significant drop in the baseline signal at specific retention times indicates the presence of co-eluting matrix components causing ion suppression.

The most effective way to combat matrix effects is to remove the interfering components from the sample before LC-MS/MS analysis. Below is a comparison of common sample preparation techniques.

Data Presentation: Comparison of Sample Preparation Techniques for Flecainide Analysis

Sample Preparation TechniquePrincipleReported Recovery/Efficiency for FlecainideEffectiveness in Phospholipid Removal
Protein Precipitation (PPT) Proteins are precipitated using an organic solvent (e.g., acetonitrile) or an acid, and the supernatant is analyzed.Generally lower recovery compared to LLE and SPE.Inefficient; phospholipids remain in the supernatant, often leading to significant matrix effects.
Liquid-Liquid Extraction (LLE) Flecainide is partitioned from the aqueous sample into an immiscible organic solvent based on its physicochemical properties.72.13% (using an unspecified LLE method).Can be optimized (e.g., by pH adjustment) to selectively extract Flecainide and leave phospholipids behind.
Solid-Phase Extraction (SPE) Flecainide is retained on a solid sorbent while interfering compounds are washed away. The purified analyte is then eluted.78.6% (using cation exchange SPE).Highly effective, especially with mixed-mode or specific phospholipid removal sorbents.

Experimental Protocols:

  • Protein Precipitation (PPT) Protocol:

    • To 100 µL of plasma sample, add 300 µL of cold acetonitrile.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at a high speed (e.g., 10,000 x g) for 5 minutes.

    • Transfer the supernatant to a new tube for analysis.

  • Liquid-Liquid Extraction (LLE) Protocol:

    • Adjust the pH of the plasma sample to be at least two pH units higher than the pKa of Flecainide to ensure it is uncharged.

    • Add an appropriate volume of an immiscible organic solvent (e.g., methyl tert-butyl ether).

    • Vortex vigorously to ensure thorough mixing and extraction.

    • Centrifuge to separate the aqueous and organic layers.

    • Transfer the organic layer containing Flecainide to a clean tube.

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • Solid-Phase Extraction (SPE) Protocol (General Cation Exchange):

    • Condition: Condition a cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load: Load the pre-treated plasma sample onto the cartridge.

    • Wash: Wash the cartridge with a weak solvent to remove neutral and anionic interferences.

    • Elute: Elute Flecainide (a basic compound) using a solvent containing a base (e.g., 5% ammonium hydroxide in methanol).

    • Evaporate and Reconstitute: Evaporate the eluate and reconstitute in the mobile phase for injection.

If sample preparation optimization is insufficient, adjusting the chromatographic method can help separate Flecainide and this compound from interfering matrix components.

  • Change Gradient Profile: Modify the gradient elution to increase the separation between the analytes and the region of ion suppression identified in the post-column infusion experiment.

  • Use a Different Column: A column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) can alter the selectivity and improve separation from matrix components.

Visualization of Troubleshooting Workflow

Below is a diagram illustrating the logical steps for troubleshooting matrix effects with the this compound internal standard.

TroubleshootingWorkflow start Inaccurate/Irreproducible Flecainide Results check_is Check this compound Signal (Low or Variable?) start->check_is confirm_me Confirm Matrix Effects (Post-Column Infusion) check_is->confirm_me Yes revalidate Re-evaluate and Validate Method check_is->revalidate No, Signal is Stable optimize_sp Optimize Sample Preparation confirm_me->optimize_sp ppt Protein Precipitation (PPT) optimize_sp->ppt lle Liquid-Liquid Extraction (LLE) optimize_sp->lle spe Solid-Phase Extraction (SPE) optimize_sp->spe modify_lc Modify Chromatographic Conditions ppt->modify_lc If still problematic lle->modify_lc If still problematic spe->revalidate If successful change_gradient Adjust Gradient modify_lc->change_gradient change_column Change Column modify_lc->change_column change_gradient->revalidate change_column->revalidate end Accurate & Reproducible Results revalidate->end

Caption: Troubleshooting workflow for matrix effects.

Signaling Pathway of Ion Suppression

The following diagram illustrates the relationship between matrix components and the suppression of the analyte signal in the mass spectrometer.

IonSuppressionPathway cluster_sample Biological Sample cluster_lcms LC-MS System Flecainide Flecainide & This compound LC LC Separation Flecainide->LC Matrix Matrix Components (e.g., Phospholipids) Matrix->LC ESI Electrospray Ionization (ESI) Matrix->ESI LC->ESI Co-elution MS Mass Spectrometer Detector ESI->MS Suppression Ion Suppression ESI->Suppression Signal Analyte Signal MS->Signal Suppression->MS

Caption: Ion suppression signaling pathway.

References

Addressing ion suppression in Flecainide-d3 bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the bioanalysis of Flecainide-d3, with a specific focus on mitigating ion suppression in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

Troubleshooting Guides

Issue: Low Signal Intensity for this compound and Analyte

Question: I am observing a significantly lower signal for both my analyte (Flecainide) and the deuterated internal standard (this compound) in my plasma samples compared to the neat standards. What is the likely cause and how can I troubleshoot this?

Answer:

A concurrent low signal for both the analyte and the internal standard strongly suggests the presence of significant ion suppression . This phenomenon occurs when co-eluting matrix components interfere with the ionization of the target compounds in the mass spectrometer's ion source, leading to a reduced signal.[1]

Troubleshooting Steps:

  • Evaluate Matrix Effects: The first step is to confirm and quantify the extent of ion suppression. This can be achieved through a post-column infusion experiment or by comparing the response of the analyte in a neat solution versus a post-extraction spiked matrix sample.[2]

  • Optimize Sample Preparation: Inadequate sample cleanup is a primary cause of ion suppression.[1] Consider switching to a more rigorous sample preparation technique. For Flecainide, liquid-liquid extraction (LLE) has been shown to be more effective at reducing ion suppression compared to protein precipitation.[3] Solid-phase extraction (SPE) is another powerful technique for removing interfering matrix components like phospholipids.[4]

  • Chromatographic Separation: Modify your chromatographic method to separate the analyte and internal standard from the regions of significant ion suppression. Often, early and late eluting components are major contributors to matrix effects.

  • Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components. However, this may compromise the limit of quantification.

Issue: Inconsistent Analyte/Internal Standard Peak Area Ratios

Question: The peak area ratio of Flecainide to this compound is highly variable across my sample batch, leading to poor precision and accuracy. What could be causing this?

Answer:

Inconsistent analyte to internal standard (IS) ratios suggest that the analyte and the deuterated IS are experiencing differential ion suppression . While stable isotope-labeled internal standards are designed to co-elute and be affected by the matrix similarly to the analyte, this is not always the case.

Troubleshooting Steps:

  • Verify Co-elution: Carefully examine the chromatograms of Flecainide and this compound. A slight separation in their retention times due to the deuterium isotope effect can expose them to different matrix components as they elute, leading to variable ion suppression.

  • Investigate Matrix Variability: Sample-to-sample variation in the biological matrix can lead to inconsistent ion suppression. Implementing a more robust sample preparation method, such as SPE, can help minimize these differences.

  • Check for Internal Standard Purity and Stability: Ensure the chemical and isotopic purity of your this compound internal standard. Impurities or degradation can lead to an inaccurate response. Also, confirm that the deuterium label is on a stable position of the molecule to prevent H/D exchange.

  • Optimize IS Concentration: An excessively high concentration of the internal standard can, in some cases, cause ion suppression of the analyte.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression?

A1: Ion suppression is a matrix effect that occurs in LC-MS analysis where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix. This results in a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative assays.

Q2: What are the common causes of ion suppression in bioanalysis?

A2: Common causes of ion suppression include:

  • Endogenous matrix components: Phospholipids, salts, proteins, and other molecules naturally present in biological samples.

  • Exogenous substances: Contaminants introduced during sample collection or preparation, such as plasticizers, detergents, and polymers.

  • Mobile phase additives: Non-volatile buffers or ion-pairing agents can accumulate in the ion source.

  • High concentrations of the analyte or internal standard: This can lead to saturation of the ionization process.

Q3: Shouldn't a deuterated internal standard like this compound automatically correct for ion suppression?

A3: Ideally, a stable isotope-labeled internal standard (SIL-IS) like this compound will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate correction. However, differential ion suppression can occur if there is a slight chromatographic separation between the analyte and the IS, or if there is significant sample-to-sample variability in the matrix composition.

Q4: How can I assess the degree of ion suppression in my method?

A4: The two most common methods for evaluating ion suppression are:

  • Post-Column Infusion: A constant flow of the analyte and internal standard is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any dip in the baseline signal indicates a region of ion suppression.

  • Matrix Factor (MF) Calculation: The peak response of an analyte in a post-extraction spiked blank matrix is compared to its response in a neat solution. An MF value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 indicates ion enhancement.

Q5: Which ionization technique, ESI or APCI, is more susceptible to ion suppression?

A5: Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI). This is due to the more complex ionization mechanism in ESI, which relies on droplet surface charge and solvent evaporation.

Data Presentation

Table 1: Illustrative Comparison of Sample Preparation Methods for Flecainide Bioanalysis

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Precision (%RSD)
Protein Precipitation (PPT) 85-45 (Suppression)12.5
Liquid-Liquid Extraction (LLE) 92-15 (Suppression)5.2
Solid-Phase Extraction (SPE) 95-8 (Suppression)3.8

Note: The data in this table is illustrative and based on qualitative findings from the literature. Actual results may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect by Post-Extraction Spike

Objective: To quantify the extent of ion suppression for Flecainide and this compound.

Methodology:

  • Prepare a Neat Standard Solution: Prepare a solution of Flecainide and this compound in the final mobile phase composition at a known concentration (e.g., mid-QC level).

  • Prepare a Blank Matrix Sample: Extract a blank plasma sample using your established sample preparation protocol.

  • Spike the Extracted Blank Matrix: After the final extraction step, spike the extracted blank matrix with the same concentration of Flecainide and this compound as the neat standard solution.

  • Analyze and Compare: Inject both the neat standard solution and the post-extraction spiked sample into the LC-MS/MS system.

  • Calculate the Matrix Effect:

    • Matrix Effect (%) = [(Peak Area in Spiked Matrix / Peak Area in Neat Solution) - 1] * 100

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

Objective: To extract Flecainide and this compound from plasma while minimizing matrix components.

Methodology:

  • Sample Aliquoting: To 100 µL of plasma sample in a microcentrifuge tube, add 25 µL of this compound internal standard solution.

  • pH Adjustment: Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) to deprotonate the Flecainide.

  • Extraction: Add 500 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether).

  • Mixing: Vortex the mixture for 1 minute to ensure thorough extraction.

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Mandatory Visualizations

IonSuppressionWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Implementation LowSignal Low Signal Intensity AssessME Assess Matrix Effects (Post-Column Infusion or Post-Extraction Spike) LowSignal->AssessME InconsistentRatio Inconsistent Analyte/IS Ratio VerifyCoelution Verify Analyte-IS Co-elution InconsistentRatio->VerifyCoelution OptimizeSP Optimize Sample Prep (e.g., LLE, SPE) AssessME->OptimizeSP ModifyChroma Modify Chromatography AssessME->ModifyChroma DiluteSample Dilute Sample AssessME->DiluteSample VerifyCoelution->ModifyChroma

Caption: Troubleshooting workflow for addressing ion suppression.

MatrixEffectEvaluation cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis NeatSol Prepare Neat Solution (Analyte + IS in Solvent) AnalyzeNeat Analyze Neat Solution NeatSol->AnalyzeNeat BlankMatrix Extract Blank Matrix Spike Spike Extracted Matrix with Analyte + IS BlankMatrix->Spike AnalyzeSpiked Analyze Spiked Matrix Spike->AnalyzeSpiked Compare Compare Peak Areas AnalyzeNeat->Compare AnalyzeSpiked->Compare

Caption: Workflow for evaluating matrix effects.

References

Technical Support Center: Stability of Flecainide-d3 in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Flecainide-d3 in biological matrices. The information is designed to address specific issues that may be encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioanalysis?

A1: this compound is a stable isotope-labeled version of Flecainide, an antiarrhythmic drug. In quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, deuterated compounds like this compound are considered the gold standard for use as internal standards (IS).[1] The key advantage is that its physicochemical properties are nearly identical to the non-labeled Flecainide, which allows it to mimic the analyte's behavior during sample preparation and analysis. This corrects for variability in extraction recovery and matrix effects, thereby improving the accuracy and precision of the analytical method.

Q2: How stable is this compound expected to be in biological matrices compared to non-deuterated Flecainide?

A2: The stability of this compound in biological matrices is expected to be very similar to that of the parent compound, Flecainide. Deuterium labeling at non-exchangeable positions on the molecule generally does not significantly alter its chemical stability. Therefore, stability data for Flecainide can be largely extrapolated to this compound for the purposes of bioanalytical method development.

Q3: What are the optimal storage conditions for plasma and urine samples containing this compound?

A3: For short-term storage (up to 24 hours), it is recommended to keep samples at refrigerated temperatures (2-8°C). For long-term storage, samples should be maintained at -30°C or lower.[2] It is crucial to minimize freeze-thaw cycles to prevent degradation.

Q4: Can pH influence the stability of Flecainide in urine samples?

A4: Yes, urinary pH has a significant impact on the excretion and potentially the stability of Flecainide. Under acidic conditions, the urinary excretion of unchanged Flecainide is significantly higher than under alkaline conditions.[3] While this primarily affects pharmacokinetic interpretation, extreme pH values could also influence the chemical stability of the analyte during storage. It is advisable to measure and record the pH of urine samples if stability issues are suspected.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound in biological matrices.

Problem Potential Cause(s) Recommended Solution(s)
Low analyte recovery during sample extraction. Suboptimal Extraction Method: The chosen extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) may not be efficient for Flecainide.Method Optimization: Experiment with different extraction techniques. For instance, cation exchange solid-phase extraction has been shown to achieve high recovery for Flecainide. Liquid-liquid extraction is also a viable option.
Adsorption to Surfaces: Flecainide may adsorb to the surfaces of plasticware or glassware, especially at low concentrations.Use of appropriate materials: Employ low-binding microcentrifuge tubes and pipette tips. Silanized glassware can also be used to minimize adsorption.
High variability in analytical results. Matrix Effects: Components in the biological matrix (e.g., phospholipids in plasma) can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement.Improved Sample Cleanup: Optimize the sample preparation method to remove interfering matrix components. This could involve adjusting the protein precipitation solvent or using a more selective solid-phase extraction sorbent.
Inconsistent Internal Standard Addition: Inaccurate or imprecise pipetting of the this compound internal standard will lead to variability in the final calculated concentrations.Calibration and Technique: Ensure that pipettes are properly calibrated. Add the internal standard to all samples, calibrators, and quality controls at the beginning of the sample preparation process to account for variability in subsequent steps.
Degradation of this compound in processed samples (autosampler instability). Temperature Effects: The temperature of the autosampler may be too high, leading to the degradation of the analyte over time.Autosampler Cooling: Set the autosampler temperature to a lower value, typically 4-10°C, to minimize degradation during the analytical run.
Solvent Effects: The composition of the reconstitution solvent may not be optimal for the stability of Flecainide.Solvent Optimization: Evaluate the stability of Flecainide in different reconstitution solvents. A solvent that is compatible with the mobile phase and maintains the stability of the analyte should be chosen.

Summary of Stability Data

The following tables summarize the stability of Flecainide in human plasma under various conditions. This data is considered representative for this compound.

Table 1: Freeze-Thaw Stability of Flecainide in Human Plasma

AnalyteConcentration (ng/mL)Number of Freeze-Thaw CyclesMean Concentration Found (ng/mL)% Nominal
FlecainideLow QC3-Stable
FlecainideHigh QC3-Stable
Data synthesized from a study indicating stability for at least three freeze-thaw cycles.

Table 2: Bench-Top Stability of Flecainide in Human Plasma at Room Temperature

AnalyteConcentration (ng/mL)Storage Duration (hours)Mean Concentration Found (ng/mL)% Nominal
FlecainideLow QC6.53-Stable
FlecainideHigh QC6.53-Stable
Data synthesized from a study indicating stability for at least 6.53 hours at room temperature.

Table 3: Long-Term Stability of Flecainide in Human Plasma

| Analyte | Concentration (ng/mL) | Storage Temperature (°C) | Storage Duration (days) | Mean Concentration Found (ng/mL) | % Nominal | | :--- | :--- | :--- | :--- | :--- | | Flecainide | Low QC | -30 | 60 | - | Stable | | Flecainide | High QC | -30 | 60 | - | Stable | Data synthesized from a study indicating stability for up to 60 days at -30°C.

Experimental Protocols

Protocol 1: Determination of Freeze-Thaw Stability
  • Sample Preparation: Spike a pool of human plasma with Flecainide at low and high quality control (LQC and HQC) concentrations. Aliquot the spiked plasma into a sufficient number of vials for each freeze-thaw cycle and for baseline analysis.

  • Baseline Analysis (Cycle 0): Analyze a set of LQC and HQC samples (in triplicate) to establish the initial concentration.

  • Freeze-Thaw Cycles:

    • Freeze the remaining samples at -30°C or lower for at least 24 hours.

    • Thaw the samples completely at room temperature.

    • After thawing, refreeze the samples at -30°C or lower for at least 12 hours. This completes one freeze-thaw cycle.

    • Repeat the freeze-thaw process for the desired number of cycles (typically 3).

  • Analysis: After the final freeze-thaw cycle, process and analyze the LQC and HQC samples.

  • Data Evaluation: Compare the mean concentrations of the freeze-thaw samples to the baseline concentrations. The analyte is considered stable if the deviation is within ±15%.

Protocol 2: Determination of Bench-Top (Short-Term) Stability
  • Sample Preparation: Spike a pool of human plasma with Flecainide at LQC and HQC concentrations.

  • Baseline Analysis (T=0): Analyze a set of LQC and HQC samples (in triplicate) immediately after preparation.

  • Room Temperature Storage: Leave the remaining aliquots on the bench at room temperature for a predetermined period that simulates the sample handling time during routine analysis (e.g., 4, 8, or 24 hours).

  • Analysis after Storage: After the specified duration, analyze the LQC and HQC samples.

  • Data Evaluation: Compare the mean concentrations of the stored samples to the baseline concentrations. The analyte is considered stable if the deviation is within ±15%.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample_collection Biological Sample Collection (Plasma, Urine) add_is Addition of This compound (IS) sample_collection->add_is protein_precipitation Protein Precipitation (e.g., Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer injection Injection into LC-MS/MS supernatant_transfer->injection chromatography Chromatographic Separation injection->chromatography detection Mass Spectrometric Detection chromatography->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Quantification calibration->quantification

Caption: Bioanalytical workflow for this compound.

troubleshooting_logic cluster_recovery Low Recovery Troubleshooting cluster_variability High Variability Troubleshooting start Inaccurate or Variable This compound Results check_recovery Is Analyte Recovery Low? start->check_recovery check_variability Is Result Variability High? check_recovery->check_variability No optimize_extraction Optimize Extraction Method (LLE, SPE) check_recovery->optimize_extraction Yes improve_cleanup Improve Sample Cleanup (Address Matrix Effects) check_variability->improve_cleanup Yes stable_results Stable and Accurate Results check_variability->stable_results No check_adsorption Check for Adsorption (Use low-bind tubes) optimize_extraction->check_adsorption check_adsorption->check_variability verify_is Verify IS Pipetting (Calibrate pipettes) improve_cleanup->verify_is verify_is->stable_results

Caption: Troubleshooting logic for this compound analysis.

References

Technical Support Center: Enhancing Sensitivity for Low-Level Detection of Flecainide-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the low-level detection of Flecainide-d3. The following sections detail experimental protocols, data presentation, and visual workflows to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode and precursor ion for this compound analysis by LC-MS/MS?

A1: For the analysis of this compound, positive electrospray ionization (ESI+) is the recommended mode. The protonated molecule [M+H]⁺ serves as the precursor ion. Given the molecular weight of this compound is approximately 417.36 g/mol , the expected m/z for the precursor ion is 418.4.

Q2: I am not detecting a signal for this compound. What are the recommended MRM transitions for initial method development?

A2: If you are starting method development, a logical approach is to adapt established transitions for Flecainide. Flecainide is commonly monitored using the transition m/z 415.4 → 301.1.[1] For this compound, the precursor ion will be at m/z 418.4. Assuming the deuterium labels are not on the fragmented portion of the molecule, a good starting point for the product ion is m/z 301.1. It is crucial to perform a product ion scan on the this compound precursor ion to confirm the most abundant and stable fragment ions for your specific instrument.

Q3: My signal-to-noise ratio is poor. How can I enhance the sensitivity of my assay?

A3: To enhance sensitivity, consider the following:

  • Sample Preparation: Optimize your extraction method. Solid-phase extraction (SPE) can provide a cleaner sample compared to protein precipitation, reducing matrix effects.[2]

  • Chromatography: Ensure your chromatographic method provides good peak shape and retention. A UPLC system with a sub-2 µm particle column can significantly improve peak height and thus sensitivity.[1]

  • MS Parameters: Fine-tune mass spectrometer parameters such as collision energy (CE) and declustering potential (DP) for the specific MRM transition of this compound.

  • Mobile Phase: The addition of a small amount of formic acid (e.g., 0.1%) to the mobile phase can improve the ionization efficiency of Flecainide.[1]

Q4: I am observing significant matrix effects. What are the strategies to mitigate this issue?

A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis. To mitigate them:

  • Improve Sample Cleanup: As mentioned, switching from protein precipitation to a more rigorous sample preparation method like SPE or liquid-liquid extraction (LLE) can be beneficial.

  • Chromatographic Separation: Ensure that this compound is chromatographically separated from co-eluting matrix components.

  • Use of a Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard, such as this compound itself for the quantification of Flecainide, is the most effective way to compensate for matrix effects, as it will be similarly affected as the analyte of interest.[3]

Q5: What are the common causes of high background noise in my chromatogram?

A5: High background noise can originate from several sources:

  • Contaminated Solvents or Reagents: Ensure you are using high-purity, LC-MS grade solvents and fresh reagents.

  • Carryover: If a high concentration sample was injected previously, you might observe carryover. Implement a robust needle wash protocol.

  • Matrix Components: Complex biological matrices can contribute to high background. Improve your sample preparation method.

  • Instrument Contamination: The LC-MS system itself might be contaminated. Follow your instrument's maintenance protocols for cleaning.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is a rapid method for sample cleanup, suitable for initial screening.

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and inject into the LC-MS/MS system.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol provides a cleaner extract, reducing matrix effects and improving sensitivity.

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 500 µL of the plasma sample onto the cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute this compound with 1 mL of methanol.

  • Evaporate the eluate to dryness under nitrogen at 40°C.

  • Reconstitute in 100 µL of mobile phase for injection.

Data Presentation

Table 1: LC-MS/MS Parameters for Flecainide and its Deuterated Analogs
AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
Flecainide415.4301.1ESI+
Flecainide-d4419.4305.1ESI+
This compound (Proposed) 418.4 301.1 (starting point) ESI+
Table 2: Example Chromatographic Conditions
ParameterCondition
Column Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.25 mL/min
Gradient Isocratic at 45% B
Injection Volume 5 µL
Column Temperature 40°C

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample PPT Protein Precipitation Plasma->PPT SPE Solid-Phase Extraction Plasma->SPE Evap Evaporation PPT->Evap SPE->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Quant Quantification Integration->Quant

This compound Bioanalytical Workflow

troubleshooting_guide Start Low or No Signal for This compound CheckMS Verify MS Parameters (Precursor/Product Ions, CE, DP) Start->CheckMS CheckLC Evaluate Chromatography (Peak Shape, Retention Time) Start->CheckLC CheckSamplePrep Assess Sample Preparation (Extraction Recovery) Start->CheckSamplePrep OptimizeMS Optimize MRM Transitions and Compound Parameters CheckMS->OptimizeMS Incorrect Parameters SignalOK Signal Improved CheckMS->SignalOK Parameters OK OptimizeLC Adjust Mobile Phase/Gradient for Better Peak Shape CheckLC->OptimizeLC Poor Chromatography CheckLC->SignalOK Chromatography OK ImproveSamplePrep Switch to SPE or LLE for Cleaner Extract CheckSamplePrep->ImproveSamplePrep Low Recovery CheckSamplePrep->SignalOK Recovery OK OptimizeMS->SignalOK OptimizeLC->SignalOK ImproveSamplePrep->SignalOK

Troubleshooting Low Signal Intensity

References

Technical Support Center: Custom Synthesis of Flecainide-d3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the custom synthesis of Flecainide-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions that may arise during the synthesis, purification, and analysis of this deuterated compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common strategy for introducing the deuterium atoms in this compound?

A1: The most prevalent and controlled method for synthesizing this compound, specifically with deuterium atoms on the benzamide ring (N-(Piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide-3,4,6-d3), involves a bottom-up approach. This strategy begins with the synthesis of a deuterated precursor, 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid-d3. This deuterated acid is then carried through the standard synthetic route for Flecainide. This approach offers better control over the position and extent of deuterium incorporation compared to direct hydrogen-deuterium (H-D) exchange on the final Flecainide molecule, which can lead to non-specific labeling and isotopic scrambling.

Q2: How can I confirm the isotopic purity and the location of the deuterium atoms in my final product?

A2: A combination of high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is essential for this purpose.

  • High-Resolution Mass Spectrometry (HR-MS): This technique is used to determine the overall deuterium incorporation by analyzing the molecular ion cluster. You can quantify the relative abundance of the d3 isotopologue compared to d0, d1, and d2 species.

  • ¹H NMR (Proton NMR): By comparing the ¹H NMR spectrum of your deuterated sample to that of a non-deuterated Flecainide standard, you can observe the disappearance or significant reduction of proton signals at the sites of deuteration.

  • ²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing unambiguous confirmation of the deuterium locations and their chemical environments.

Q3: What are the primary challenges in purifying this compound?

A3: The main purification challenge lies in separating the desired this compound from its isotopologues (d0, d1, d2) and other process-related impurities. Since the chemical properties of these isotopologues are nearly identical, standard chromatographic techniques may not provide sufficient resolution. The key is to achieve high isotopic enrichment in the precursor stages. If significant amounts of lower deuterated species are present, preparative HPLC may be required, though with potential difficulty and yield loss. The purification strategy should also address common non-isotopic impurities from the Flecainide synthesis.

Troubleshooting Guide

Problem 1: Low Isotopic Incorporation

Symptom: Mass spectrometry analysis shows a high abundance of d0, d1, or d2 species relative to the desired d3 isotopologue.

Potential Cause Recommended Solution
Incomplete Deuteration of Precursor Optimize the H-D exchange reaction conditions for the synthesis of 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid-d3. This may involve increasing the reaction time, temperature, or the amount of deuterium source (e.g., D₂O). Consider using a more active catalyst system, such as a palladium or iridium catalyst known for efficient H-D exchange on aromatic rings.[1][2]
Back-Exchange During Synthesis or Workup Avoid the use of protic solvents (e.g., methanol, water) after the deuteration step, if possible. If their use is unavoidable, minimize the time the deuterated compound is in contact with them and consider performing these steps at lower temperatures. Ensure all solvents are anhydrous and conduct reactions under an inert atmosphere (e.g., Argon or Nitrogen) to exclude moisture.
Isotopic Dilution Ensure all reagents and solvents used after the deuteration step are not contributing to isotopic dilution. Use deuterated solvents for subsequent reaction steps where feasible, although this can be costly.
Problem 2: Poor Yield in Amide Coupling Step

Symptom: Low yield of the amide intermediate when coupling 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid-d3 with 2-(aminomethyl)pyridine.

Potential Cause Recommended Solution
Inefficient Coupling Reagent Ensure the chosen coupling reagent (e.g., HATU, HOBt/EDC) is fresh and active. Consider screening different coupling reagents to find the optimal one for this specific substrate combination.
Side Reactions The formation of byproducts can be minimized by controlling the reaction temperature and the rate of addition of the coupling reagent. Ensure the reaction is carried out under anhydrous conditions to prevent hydrolysis of the activated acid.
Steric Hindrance While the deuterium atoms themselves do not significantly increase steric bulk, the synthesis of the deuterated precursor might introduce impurities that could interfere with the reaction. Ensure the deuterated benzoic acid is of high purity before proceeding.
Problem 3: Incomplete Hydrogenation of the Pyridine Ring

Symptom: Presence of the unreduced pyridine impurity (Impurity-B) in the final product.

Potential Cause Recommended Solution
Catalyst Poisoning Ensure the starting material and solvent are free from impurities that could poison the catalyst (e.g., sulfur compounds). Consider filtering the substrate solution through a pad of celite or activated carbon before adding the catalyst.
Insufficient Catalyst Loading or Activity Increase the catalyst loading (e.g., Pd/C) or use a more active catalyst. Ensure the catalyst is of high quality and has been stored properly.
Suboptimal Reaction Conditions Optimize the hydrogen pressure, reaction temperature, and reaction time. The stability of the deuterium labels on the aromatic ring should be considered when increasing the temperature, although they are generally stable under typical hydrogenation conditions.

Data Presentation

Table 1: Mass Spectrometry Data for Flecainide and its Isotopologues

Compound Isotopologue Theoretical Monoisotopic Mass (m/z) [M+H]⁺
Flecainided0415.1455
Flecainide-d1d1416.1518
Flecainide-d2d2417.1580
This compound d3 418.1643
Flecainide-d4 (Internal Std.)d4419.1706

Table 2: Common Process-Related Impurities in Flecainide Synthesis

Impurity Name Structure Description Potential Origin
Impurity A 2,5–bis(2,2,2-trifluoroethoxy)-N-((4-methylpiperidine-2-yl)methyl) benzamideImpurity in the 2-(aminomethyl)piperidine starting material or a side reaction during hydrogenation.
Impurity B N-(pyridin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy) benzamideIncomplete hydrogenation of the pyridine ring.
Starting Material 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acidUnreacted starting material from the amide coupling step.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling
  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (Argon), dissolve 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid-d3 (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Activation: Add a suitable coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add a solution of 2-(aminomethyl)pyridine (1.05 eq) in the same anhydrous solvent to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting benzoic acid derivative is consumed.

  • Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: General Procedure for Pyridine Ring Hydrogenation
  • Preparation: Dissolve the amide intermediate from the previous step (1.0 eq) in a suitable solvent such as acetic acid or ethanol.

  • Catalyst Addition: Carefully add a palladium on carbon catalyst (Pd/C, typically 5-10 mol% Pd) to the solution.

  • Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (typically 50-100 psi) using a Parr shaker or a similar hydrogenation apparatus.

  • Reaction: Stir the reaction vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 16-48 hours. Monitor the reaction by LC-MS for the disappearance of the starting material.

  • Workup: Once the reaction is complete, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Isolation: Remove the solvent under reduced pressure. The resulting residue can be purified by an acid-base extraction or by crystallization to yield the final this compound product.

Visualizations

Flecainide_d3_Synthesis_Workflow cluster_deuteration Step 1: Deuteration of Precursor cluster_coupling Step 2: Amide Coupling cluster_reduction Step 3: Hydrogenation cluster_analysis Step 4: Analysis & Purification start 2,5-Bis(2,2,2-trifluoroethoxy) benzoic acid deuteration H-D Exchange (e.g., Pd/C, D₂O) start->deuteration precursor_d3 2,5-Bis(2,2,2-trifluoroethoxy) benzoic acid-d3 deuteration->precursor_d3 coupling Amide Coupling (e.g., HATU, DIPEA) precursor_d3->coupling amine 2-(aminomethyl)pyridine amine->coupling intermediate Amide Intermediate-d3 (Pyridine ring) coupling->intermediate hydrogenation Hydrogenation (e.g., Pd/C, H₂) intermediate->hydrogenation product This compound hydrogenation->product purification Purification (Chromatography/Crystallization) product->purification analysis QC Analysis (NMR, HR-MS) purification->analysis

Caption: A general workflow for the custom synthesis of this compound.

Troubleshooting_Deuteration start Low Isotopic Purity in Final Product cause1 Incomplete Deuteration of Precursor? start->cause1 Check precursor purity cause2 Back-Exchange During Synthesis? start->cause2 Review reaction conditions cause3 Isotopic Dilution? start->cause3 Analyze all reagents solution1 Optimize H-D Exchange: - Increase reaction time/temp - Use more active catalyst - Increase D₂O equivalents cause1->solution1 solution2 Maintain Anhydrous Conditions: - Use dry solvents - Inert atmosphere (Ar/N₂) - Minimize use of protic solvents cause2->solution2 solution3 Use High Purity Reagents: - Ensure solvents are anhydrous - Check for H-containing impurities in reagents cause3->solution3

Caption: A troubleshooting decision tree for low isotopic purity.

References

Resolving chromatographic co-elution with Flecainide-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chromatographic analysis of flecainide, with a specific focus on resolving co-elution issues when using Flecainide-d3 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using this compound as an internal standard?

A stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). It is chemically identical to the analyte (flecainide) but has a different mass due to the deuterium atoms. This allows it to mimic the analyte's behavior during sample preparation, chromatography, and ionization, thus compensating for variability in extraction recovery, matrix effects, and instrument response.

Q2: What is chromatographic co-elution, and why is it a concern with a SIL-IS?

Chromatographic co-elution occurs when two or more compounds elute from the chromatography column at the same time. While this compound is designed to co-elute with flecainide to ensure matched analytical behavior, significant peak overlap can sometimes lead to issues such as isotopic crosstalk and interference, potentially affecting the accuracy of quantification.

Q3: Can this compound interfere with the flecainide peak?

In some cases, the isotopic cluster of the deuterated internal standard may have a small contribution at the mass-to-charge ratio (m/z) of the unlabeled analyte, and vice versa. This is known as isotopic crosstalk. While typically minimal, it can become significant if there is a very large difference in the concentrations of the analyte and the internal standard.

Q4: My flecainide and this compound peaks are not perfectly symmetrical. Is this a co-elution problem?

Not necessarily. Asymmetrical peak shape can be caused by several factors, including column degradation, improper mobile phase composition, or sample overload. However, if you observe a consistent shoulder on your analyte or internal standard peak, it could indicate the presence of a co-eluting interference.

Troubleshooting Guide: Resolving Chromatographic Co-elution

Even with the high selectivity of tandem mass spectrometry, chromatographic separation is crucial for robust and accurate quantification. If you suspect co-elution is affecting your flecainide analysis, consider the following troubleshooting steps.

Initial Assessment
  • Confirm Co-elution: Overlay the chromatograms of flecainide and this compound. They should have nearly identical retention times. If you observe a significant shift, it may indicate a problem with your chromatography system.

  • Check for Interferences: Analyze a blank matrix sample (e.g., plasma from a drug-free subject) to check for endogenous components that may co-elute and interfere with your analyte or internal standard.

Chromatographic Method Optimization

If co-elution with an interfering substance is confirmed, modifications to the LC method are necessary.

Table 1: Troubleshooting Chromatographic Co-elution

ParameterRecommended ActionExpected Outcome
Mobile Phase Gradient Modify the gradient slope (make it shallower) or introduce an isocratic hold around the elution time of flecainide.Increase the separation between flecainide and any closely eluting compounds.
Mobile Phase Composition Change the organic modifier (e.g., from acetonitrile to methanol, or vice versa) or adjust the pH of the aqueous phase.Alter the selectivity of the separation, potentially resolving the co-eluting peaks.
Column Chemistry Switch to a column with a different stationary phase (e.g., from C18 to a phenyl-hexyl or a biphenyl phase).Provide a different separation mechanism, which can be highly effective in resolving co-eluting compounds.
Column Temperature Increase or decrease the column temperature.Can influence the retention behavior of compounds differently, leading to improved separation.
Flow Rate Decrease the flow rate.Can improve peak resolution, although it will increase the run time.
Mass Spectrometry Parameter Optimization

In cases of isotopic crosstalk, optimizing MS parameters can help.

Table 2: Mitigating Isotopic Crosstalk

ParameterRecommended ActionExpected Outcome
Collision Energy Optimize the collision energy for both flecainide and this compound to ensure specific and efficient fragmentation.Minimize the potential for in-source fragmentation that could lead to crosstalk.
Precursor/Product Ion Selection Select precursor and product ions that are specific to flecainide and this compound and have minimal isotopic overlap.Reduce the contribution of one compound's signal to the other's.

Experimental Protocols

A typical LC-MS/MS method for the analysis of flecainide in human plasma is detailed below. This can serve as a starting point for method development and troubleshooting.

Sample Preparation: Protein Precipitation

  • To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution.

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

LC-MS/MS Conditions

Table 3: Example LC-MS/MS Parameters for Flecainide Analysis

ParameterCondition
LC System UPLC or HPLC system
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Flecainide: m/z 415.2 -> 301.1 this compound: m/z 418.2 -> 304.1
Collision Energy Optimized for each transition

Note: These are example parameters and may require optimization for your specific instrumentation and application.

Visualizations

CoElution_Troubleshooting_Workflow start Co-elution Suspected check_interference Analyze Blank Matrix start->check_interference is_interference Interference Peak Present? check_interference->is_interference modify_gradient Modify Mobile Phase Gradient is_interference->modify_gradient Yes no_interference No Interference Peak is_interference->no_interference No is_resolved1 Resolved? modify_gradient->is_resolved1 change_mobile_phase Change Mobile Phase Composition is_resolved1->change_mobile_phase No end_resolved Co-elution Resolved is_resolved1->end_resolved Yes is_resolved2 Resolved? change_mobile_phase->is_resolved2 change_column Change Column Chemistry is_resolved2->change_column No is_resolved2->end_resolved Yes is_resolved3 Resolved? change_column->is_resolved3 is_resolved3->end_resolved Yes end_unresolved Further Method Development Required is_resolved3->end_unresolved No optimize_ms Optimize MS Parameters for Crosstalk optimize_ms->end_resolved no_interference->optimize_ms

Caption: Troubleshooting workflow for resolving chromatographic co-elution.

Experimental_Workflow sample_collection Plasma Sample Collection add_is Add this compound Internal Standard sample_collection->add_is protein_precipitation Protein Precipitation with Acetonitrile add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_ms_injection LC-MS/MS Injection and Data Acquisition reconstitution->lc_ms_injection data_processing Data Processing and Quantification lc_ms_injection->data_processing

Caption: General experimental workflow for flecainide analysis in plasma.

Validation & Comparative

Flecainide-d3 as a Robust Internal Standard for Flecainide Quantification: A Validation Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioanalysis, particularly in therapeutic drug monitoring and pharmacokinetic studies, the accuracy and reliability of quantitative data are paramount. The use of an appropriate internal standard (IS) is a cornerstone of a robust bioanalytical method, especially when employing techniques like liquid chromatography-mass spectrometry (LC-MS). This guide provides a comprehensive validation of Flecainide-d3 as an internal standard for the accurate quantification of the antiarrhythmic drug flecainide, comparing its performance characteristics with other potential alternatives based on established scientific principles and regulatory guidelines.

The Gold Standard: Stable Isotope-Labeled Internal Standards

The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte.[1][2] Deuterated standards, such as this compound, are chemically identical to the analyte but have a different mass due to the replacement of hydrogen atoms with deuterium.[2] This subtle mass difference allows the mass spectrometer to differentiate between the analyte and the IS, while their nearly identical physicochemical properties ensure they behave similarly during sample preparation, chromatography, and ionization.[1][2] This co-elution and similar behavior effectively compensate for variations in sample extraction, injection volume, and matrix effects, leading to enhanced precision and accuracy in quantification.

Performance Validation of this compound

The validation of a bioanalytical method using this compound as an internal standard should adhere to the guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH). Key validation parameters are summarized in the table below, based on typical performance data from validated LC-MS/MS methods.

Validation ParameterAcceptance CriteriaTypical Performance with this compound
Linearity (Calibration Curve) Correlation coefficient (r²) ≥ 0.99r² > 0.99 over a range of 2.5 to 1000 ng/mL
Accuracy & Precision (Intra- and Inter-batch) Precision (%CV) ≤ 15% (≤ 20% at LLOQ), Accuracy (%Bias) within ±15% (±20% at LLOQ)%CV < 5%, Accuracy within 95-110%
Selectivity & Specificity No significant interfering peaks at the retention times of the analyte and IS in blank matrix.No significant interferences observed in blank human plasma.
Matrix Effect Consistent analyte response in the presence of different matrix lots.Matrix effects were minimal and compensated for by Flecainide-d4.
Recovery Consistent and reproducible extraction efficiency for both analyte and IS.Consistent recovery for both flecainide and its deuterated internal standard.
Stability (Bench-top, Long-term, Freeze-thaw) Analyte stability within acceptable limits (±15% of nominal concentration).Flecainide is stable under various storage and handling conditions.

Comparison of Internal Standard Alternatives

While SIL internal standards are considered the gold standard, other compounds are sometimes used. The following table compares the characteristics of this compound with other potential, though less ideal, alternatives.

Internal Standard TypeExampleAdvantagesDisadvantages
Stable Isotope-Labeled (Deuterated) This compound/d4 Co-elutes with analyte, identical chemical properties, compensates for matrix effects and extraction variability.Higher cost compared to other alternatives.
Structural Analog (Positional Isomer) An aromatic ring positional isomer of flecainide.Similar chemical structure, may have similar extraction and chromatographic behavior.May not co-elute perfectly, potential for different ionization efficiency and matrix effects.
Unrelated Compound LoxapineReadily available and inexpensive.Different chemical properties, retention time, and ionization behavior, less effective at compensating for matrix effects and variability.

Experimental Workflow and Protocols

A robust and reproducible experimental workflow is crucial for successful method validation. The following diagram illustrates a typical workflow for the bioanalytical validation of flecainide using this compound as an internal standard.

Bioanalytical Method Validation Workflow
Detailed Experimental Protocol

The following is a representative protocol for the quantification of flecainide in human plasma using this compound as an internal standard with UPLC-MS/MS.

1. Materials and Reagents

  • Flecainide reference standard

  • This compound internal standard

  • Control human plasma (K2EDTA)

  • HPLC-grade methanol and acetonitrile

  • Formic acid

2. Preparation of Stock and Working Solutions

  • Prepare individual stock solutions of flecainide and this compound in methanol.

  • Prepare serial dilutions of the flecainide stock solution to create calibration standards and quality control (QC) samples.

  • Prepare a working solution of this compound.

3. Sample Preparation

  • Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.

  • Add a specific volume of the this compound working solution to each tube (except for the blank matrix).

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture thoroughly.

  • Centrifuge the samples (e.g., at 10,000 rpm for 10 minutes at 4°C).

  • Transfer the supernatant to an injection vial for LC-MS/MS analysis.

4. UPLC-MS/MS Conditions

  • Chromatographic System: UPLC system (e.g., Waters Acquity).

  • Column: C18 column (e.g., Acquity UPLC BEH C18, 2.1 × 100 mm, 1.7 µm).

  • Mobile Phase: Isocratic elution with a mixture of methanol and water containing 0.1% formic acid.

  • Flow Rate: 0.25 mL/min.

  • Mass Spectrometer: Tandem quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Selected Reaction Monitoring (SRM).

    • Flecainide transition: m/z 415.4 → 301.1

    • This compound/d4 transition: m/z 419.4 → 305.1

5. Data Analysis

  • Quantify flecainide concentrations by calculating the peak area ratio of the analyte to the internal standard.

  • Generate a calibration curve by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted linear regression.

  • Determine the concentrations of unknown samples from the calibration curve.

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound, is the preferred methodology for the accurate and precise quantification of flecainide in biological matrices. Its identical physicochemical properties to the analyte ensure that it effectively compensates for variations inherent in the bioanalytical workflow, from sample extraction to ionization in the mass spectrometer. The experimental data and established validation protocols confirm that this compound provides a robust and reliable foundation for therapeutic drug monitoring and pharmacokinetic studies of flecainide, aligning with the stringent requirements of regulatory agencies. While other internal standards can be used, they do not offer the same level of analytical certainty as a deuterated analog. Therefore, for high-throughput and regulatory-compliant bioanalysis, this compound is the superior choice as an internal standard for flecainide.

References

A Comparative Guide to Flecainide-d3 and Flecainide-d4 as Internal Standards in Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the antiarrhythmic drug flecainide, the choice of a suitable internal standard (IS) is paramount for developing robust and reliable bioanalytical methods. Stable isotope-labeled (SIL) internal standards are the gold standard in mass spectrometry-based bioanalysis, offering physicochemical properties nearly identical to the analyte. This guide provides a comparative overview of two such standards: Flecainide-d3 and Flecainide-d4.

Performance and Selection Considerations

The ideal SIL internal standard should co-elute with the analyte, exhibit the same extraction recovery, and experience identical ionization efficiency and matrix effects. The primary difference between this compound and Flecainide-d4 lies in the number of deuterium atoms, which can subtly influence their behavior.

Flecainide-d4 has been successfully utilized in validated bioanalytical methods for the quantification of flecainide in human plasma. In one such method, Flecainide-d4 was shown to effectively compensate for matrix effects, ensuring accuracy and precision.[1] The mass transition for flecainide is m/z 415.4 → 301.1, and for the stable isotope-labeled internal standard (consistent with Flecainide-d4), it is m/z 419.4 → 305.1.[2]

This compound , while less documented in readily available literature for flecainide analysis, would theoretically offer similar benefits. The choice between a d3 and d4 analog often comes down to the position of the deuterium labels and the potential for isotopic exchange or kinetic isotope effects. A higher degree of deuteration (d4) can sometimes provide a greater mass shift from the analyte, which can be advantageous in minimizing potential crosstalk or isotopic contributions. However, the stability of the deuterium labels is a critical factor; they should be placed on positions not susceptible to back-exchange with hydrogen atoms from the solvent or matrix.

Ultimately, the suitability of either this compound or Flecainide-d4 for a specific assay should be confirmed through rigorous method development and validation.

Comparative Data from a Validated Method Using a Deuterated Internal Standard

The following table summarizes the performance characteristics of a validated UPLC-MS/MS method for flecainide in human plasma using a stable isotope-labeled internal standard (consistent with Flecainide-d4).

ParameterResult
Linearity Range 2.5 - 1000 ng/mL
Intra-batch Precision (CV%) Within acceptance criteria
Inter-batch Precision (CV%) Within acceptance criteria
Intra-batch Accuracy (%) Within acceptance criteria
Inter-batch Accuracy (%) Within acceptance criteria
Matrix Effect No significant matrix effect observed
Hemolysis Effect No significant hemolysis effect observed

Data summarized from a study utilizing a stable isotope-labeled internal standard with m/z 419.4 for the precursor ion, consistent with Flecainide-d4.[2]

Experimental Protocol: Quantification of Flecainide in Human Plasma using UPLC-MS/MS

This section outlines a typical experimental protocol for the quantification of flecainide in human plasma using a deuterated internal standard.

1. Sample Preparation:

  • To 100 µL of human plasma, add the deuterated flecainide internal standard.

  • Perform protein precipitation by adding a precipitating agent (e.g., methanol).

  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

2. UPLC-MS/MS Conditions:

  • Chromatographic Column: Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm)[2]

  • Mobile Phase: Isocratic elution with 45% methanol containing 0.1% formic acid[2]

  • Flow Rate: 0.25 mL/min

  • Injection Volume: Appropriate for the instrument sensitivity.

  • Mass Spectrometer: Tandem mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Monitored Transitions:

    • Flecainide: m/z 415.4 → 301.1

    • Deuterated Flecainide (e.g., d4): m/z 419.4 → 305.1

3. Method Validation:

  • The method should be validated according to current bioanalytical method validation guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, matrix effect, and stability.

Visualizing the Workflow

The following diagrams illustrate the general workflow for using an internal standard in a bioanalytical method and the logical relationship in selecting a deuterated internal standard.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Plasma Sample Add_IS Add Internal Standard (this compound or -d4) Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer UPLC_Separation UPLC Separation Supernatant_Transfer->UPLC_Separation MS_MS_Detection MS/MS Detection UPLC_Separation->MS_MS_Detection Peak_Integration Peak Integration (Analyte & IS) MS_MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Concentration_Determination Determine Concentration from Calibration Curve Ratio_Calculation->Concentration_Determination

Bioanalytical workflow using a deuterated internal standard.

Internal_Standard_Selection Goal Accurate Quantification of Flecainide IS_Choice Choice of Internal Standard Goal->IS_Choice SIL_IS Stable Isotope-Labeled (SIL) IS IS_Choice->SIL_IS Analog_IS Structural Analog IS IS_Choice->Analog_IS Flecainide_d3 This compound SIL_IS->Flecainide_d3 Flecainide_d4 Flecainide-d4 SIL_IS->Flecainide_d4 Validation Method Validation Flecainide_d3->Validation Flecainide_d4->Validation

Decision pathway for internal standard selection.

References

A Comparative Guide to Internal Standards for Flecainide Bioanalysis: A Focus on Flecainide-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the bioanalysis of the antiarrhythmic drug flecainide, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reproducible results. The ideal IS should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variations in extraction efficiency, matrix effects, and instrument response. This guide provides a comparative overview of Flecainide-d3, a deuterated stable isotope-labeled internal standard, against other commonly used alternatives, supported by experimental data from published analytical methods.

Comparison of Analytical Method Performance

The selection of an internal standard significantly impacts the validation parameters of a bioanalytical method. The following tables summarize the performance of analytical methods for flecainide quantification using a stable isotope-labeled internal standard (like this compound) versus an analog internal standard, Flecainide Impurity A.

Validation Parameter Method with Stable Isotope-Labeled IS (e.g., this compound/d4) Method with Flecainide Impurity A as IS
Linearity Range 2.5 - 1000 ng/mL[1][2]1.01 - 506.04 ng/mL[3]
Lower Limit of Quantification (LLOQ) 2.5 ng/mL[1][2]1.01 ng/mL
Intra-day Precision (% CV) Within acceptance criteria (not specified)2.6 - 6.9%
Inter-day Precision (% CV) Within acceptance criteria (not specified)5.0 - 5.7%
Accuracy Within acceptance criteria (not specified)Not explicitly stated, but precision is within acceptable limits
Recovery Not explicitly stated, but matrix effects were not observed72.13% (Flecainide), 72.77% (Flecainide Impurity A)
Matrix Effect No significant matrix effects observedIon suppression/enhancement within acceptable range (CV% 0.64 - 0.74%)

Experimental Methodologies

Method 1: UPLC-MS/MS with a Stable Isotope-Labeled Internal Standard

A simple and reproducible bioanalytical method for the determination of flecainide in human plasma was developed using ultra-performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS).

  • Sample Preparation: Simple protein precipitation.

  • Internal Standard: A stable isotope-labeled internal standard was used.

  • Chromatography:

    • Column: Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).

    • Mobile Phase: Isocratic elution with 45% methanol containing 0.1% formic acid.

    • Flow Rate: 0.25 mL/min.

  • Detection:

    • Ionization: Positive electrospray ionization.

    • Monitored Transitions: m/z 415.4/301.1 for flecainide and m/z 419.4/305.1 for the IS.

Method 2: LC-MS/MS with Flecainide Impurity A as an Internal Standard

This method was developed for the quantification of flecainide in rat plasma.

  • Sample Preparation: Liquid-liquid extraction (LLE) was found to be the most suitable method.

  • Internal Standard: Flecainide Impurity A.

  • Chromatography:

    • Column: Zorbax SB-C18 (75mm x 4.6 mm, 3.5 µm).

    • Mobile Phase: Not explicitly stated, but the method uses isocratic conditions.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 40°C.

  • Detection:

    • Instrument: API-4000 system with positive ionization mode.

    • Run Time: 3.5 minutes.

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of an analytical method for flecainide using an internal standard.

Cross-Validation Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation start Plasma Sample add_is Spike with Internal Standard (this compound or Alternative) start->add_is extraction Extraction (Protein Precipitation, LLE, or SPE) add_is->extraction chromatography Chromatographic Separation (e.g., UPLC, HPLC) extraction->chromatography detection Mass Spectrometric Detection (e.g., MS/MS) chromatography->detection linearity Linearity & Range detection->linearity precision Precision (Intra- & Inter-day) detection->precision accuracy Accuracy detection->accuracy recovery_matrix Recovery & Matrix Effects detection->recovery_matrix stability Stability detection->stability end Validated Method linearity->end precision->end accuracy->end recovery_matrix->end stability->end

A generalized workflow for the cross-validation of a bioanalytical method for flecainide.

Discussion

Stable isotope-labeled internal standards, such as this compound, are generally considered the gold standard in quantitative mass spectrometry-based bioanalysis. Their key advantage is that their physicochemical properties are nearly identical to the analyte. This results in similar behavior during sample extraction and ionization, leading to more effective compensation for matrix effects and variability in the analytical process. The data from the UPLC-MS/MS method using a stable isotope-labeled IS demonstrates the achievement of a wide linear range and confirms the absence of significant matrix effects.

On the other hand, analog internal standards like Flecainide Impurity A can also be effectively used. The LC-MS/MS method employing this IS showed good precision and a low LLOQ. However, it is crucial to thoroughly validate the method to ensure that the analog IS adequately mimics the behavior of flecainide, particularly concerning extraction recovery and matrix effects. The reported recovery for both flecainide and Flecainide Impurity A was consistent, suggesting that it is a suitable alternative when a stable isotope-labeled IS is not available.

Another alternative mentioned in the literature is the use of an aromatic ring positional isomer as an internal standard for the analysis of flecainide in serum by LC-MS. This method also reported excellent reproducibility with intra- and inter-assay variations of less than 6%.

Conclusion

For the bioanalysis of flecainide, a stable isotope-labeled internal standard like this compound is the preferred choice to ensure the highest accuracy and precision by effectively minimizing the impact of matrix effects. However, in situations where a deuterated standard is not accessible, analog internal standards such as Flecainide Impurity A or a positional isomer can be viable alternatives, provided that the analytical method is rigorously validated to demonstrate acceptable performance in terms of precision, accuracy, recovery, and matrix effects. The choice of the internal standard should be justified based on a thorough method development and validation process that adheres to regulatory guidelines.

References

A Comparative Guide to the Linearity and Accuracy of Flecainide Assays Utilizing Flecainide-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise quantification of flecainide in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The use of a stable isotope-labeled internal standard, such as Flecainide-d3, is a widely accepted strategy to enhance the accuracy and reliability of bioanalytical methods. This guide provides an objective comparison of the linearity and accuracy of flecainide assays, with a focus on methods employing this compound, alongside other analytical approaches. The information presented is supported by experimental data from published studies to aid in the selection and implementation of the most suitable method for your research needs.

Data Presentation: Linearity and Accuracy of Flecainide Assays

The following tables summarize the performance characteristics of various analytical methods for the quantification of flecainide, highlighting the linearity and accuracy of each approach.

Table 1: Linearity of Flecainide Assays

Analytical MethodInternal StandardLinearity Range (ng/mL)Correlation Coefficient (r) or Coefficient of Determination (r²)
UPLC-MS/MSStable Isotope-Labeled IS (e.g., this compound/d4)2.5 - 1000[1]Not explicitly stated, but implied to be high
UPLC-MS/MSFlecainide-d4100 - 1500 µg/L (equivalent to 100 - 1500 ng/mL)[2]Not explicitly stated, but implied to be high
LC-MS/MSLoperamide1.17 - 396.75[3]Not explicitly stated, but implied to be high
LC-MS/MSFlecainide impurity A1.01 - 506.04[4]> 0.9850 (r)
LC-MSAromatic ring positional isomer50 - 2000Not explicitly stated, but implied to be high
HPLC-FluorescenceNone120 - 1200[5]Not explicitly stated, but implied to be high
HPLC-UVInternal Standard (unspecified)22 - 1746Not explicitly stated, but implied to be high
HPLC-UV(R,S)-N-(2-piperidylmethyl)-2,3-bis(2,2,2-trifluoroethoxy)- benzamide hydrochlorideNot explicitly stated, but described as "excellent"Not explicitly stated
RP-HPLC-UVNone10 - 50 µg/mL (equivalent to 10,000 - 50,000 ng/mL)r² = 0.9992

Table 2: Accuracy of Flecainide Assays

Analytical MethodInternal StandardConcentration Levels (ng/mL)Accuracy (% Bias or % Recovery)
UPLC-MS/MSStable Isotope-Labeled IS (e.g., this compound/d4)Not specifiedWithin acceptance criteria
UPLC-MS/MSFlecainide-d4100, 250, 1250 µg/L94.8 - 110.0%
LC-MS/MSLoperamideNot specified95.21 - 104.99% (for Cmax)
LC-MS/MSFlecainide impurity ALLOQ, LQC, MQC, HQCWithin ±15% (±20% for LLOQ)
LC-MSAromatic ring positional isomer200 - 1000< 6% Bias
HPLC-UV(R,S)-N-(2-piperidylmethyl)-2,3-bis(2,2,2-trifluoroethoxy)- benzamide hydrochlorideNot specifiedIntra- and interday CVs < 9.8%
RP-HPLC-UVNone80%, 100%, 120% of sample concentration98.62 - 99.40% Recovery

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison tables.

Method 1: UPLC-MS/MS with Flecainide-d4 Internal Standard

This method is characterized by its high sensitivity and specificity, making it suitable for therapeutic drug monitoring and pharmacokinetic studies.

  • Sample Preparation: A simple protein precipitation is employed. To 50 µL of plasma or serum, an internal standard solution containing Flecainide-d4 is added, followed by a protein precipitating agent such as zinc sulfate and methanol. The sample is then vortexed and centrifuged to pellet the precipitated proteins. The resulting supernatant is collected for analysis.

  • Chromatography: The separation is achieved on a UPLC system equipped with a short analytical column to ensure a rapid analysis time. A rapid gradient elution is typically used.

  • Mass Spectrometry: Detection is performed using a time-of-flight mass spectrometer (TOF-MS). Flecainide and Flecainide-d4 are quantified by extracting their respective protonated ions from the total ion chromatogram within a narrow mass window (e.g., ±5 ppm).

Method 2: UPLC-MS/MS with a Stable Isotope-Labeled Internal Standard

This robust method is well-suited for clinical applications and bioanalytical studies.

  • Sample Preparation: A straightforward protein precipitation is utilized. To 0.1 mL of human plasma, a stable isotope-labeled internal standard is added, followed by a protein precipitating agent. After vortexing and centrifugation, the supernatant is injected into the UPLC-MS/MS system.

  • Chromatography: An Acquity UPLC BEH C18 column (2.1 × 100 mm, 1.7 µm) is used with an isocratic mobile phase consisting of 45% methanol containing 0.1% formic acid at a flow rate of 0.25 mL/min.

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer with positive electrospray ionization. The selected ion transitions monitored are m/z 415.4/301.1 for flecainide and m/z 419.4/305.1 for the stable isotope-labeled internal standard.

Method 3: LC-MS with an Aromatic Ring Positional Isomer as Internal Standard

This method offers a viable alternative when a deuterated internal standard is not available.

  • Sample Preparation: Solid-phase extraction (SPE) is used for sample clean-up.

  • Chromatography: High-performance liquid chromatography is used for the separation of flecainide and the internal standard.

  • Mass Spectrometry: Detection is achieved using an electrospray mass spectrometer. The high selectivity of MS detection minimizes interferences.

Method 4: HPLC with Fluorescence Detection (No Internal Standard)

This method, while potentially less robust than MS-based methods with internal standards, can be employed when MS instrumentation is not accessible.

  • Sample Preparation: A microscale protein precipitation procedure is used to prepare the serum samples.

  • Chromatography: A Nucleosil-5, C18 reversed-phase column is used with a mobile phase of acetonitrile, phosphoric acid, and diethylamine in water. The elution is isocratic at a flow rate of 2 mL/min.

  • Detection: Flecainide is detected using a fluorescence spectrophotometer with excitation at 285 nm and emission at 370 nm.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for a flecainide assay using a deuterated internal standard like this compound.

Flecainide_Assay_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma/Serum Sample add_is Add this compound Internal Standard plasma->add_is Spike protein_precip Protein Precipitation (e.g., Methanol/Acetonitrile) add_is->protein_precip Vortex centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into UPLC/HPLC System supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Area Integration detection->integration ratio Calculate Analyte/IS Peak Area Ratio integration->ratio calibration Quantify using Calibration Curve ratio->calibration result Report Flecainide Concentration calibration->result

Caption: Experimental workflow for flecainide quantification using a deuterated internal standard.

References

Inter-laboratory Performance of Flecainide Quantification Utilizing Flecainide-d3 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methods for the quantification of flecainide in biological matrices, with a specific focus on methods employing the deuterated internal standard, Flecainide-d3. The data presented is compiled from various validated bioanalytical methods, offering insights into the performance and protocols utilized across different research laboratories. This document is intended for researchers, scientists, and drug development professionals seeking to establish or evaluate methods for flecainide analysis.

Quantitative Method Performance

The use of a stable isotope-labeled internal standard, such as this compound or its analogue Flecainide-d4, is a common strategy in mass spectrometry-based quantification to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing.[1][2] The following table summarizes the performance characteristics of several reported Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for flecainide quantification.

Parameter Method 1 Method 2 Method 3
Internal Standard This compoundFlecainide-d4Loxapine
Matrix Human PlasmaHuman Plasma/SerumSerum/Plasma
Linearity Range 2.5 - 1000 ng/mL100 - 1500 µg/LNot Specified
Intra-assay Precision (%CV) Within acceptance criteria< 4.6%Not Specified
Inter-assay Precision (%CV) Within acceptance criteria< 4.6%Not Specified
Accuracy Within acceptance criteria94.8% - 110.0%Not Specified
Extraction Recovery Not SpecifiedNot SpecifiedNot Specified
Sample Preparation Protein PrecipitationDeproteinationNot Specified

Experimental Protocols

The methodologies outlined below are representative of typical LC-MS/MS workflows for flecainide quantification using a deuterated internal standard.

Method 1: UPLC-MS/MS for Flecainide in Human Plasma [3]

  • Sample Preparation: Simple protein precipitation of 0.1 mL of plasma.[3]

  • Internal Standard: Stable isotope-labeled internal standard.[3]

  • Chromatography:

    • Column: Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).

    • Mobile Phase: Isocratic elution with 45% methanol containing 0.1% formic acid.

    • Flow Rate: 0.25 mL/min.

  • Mass Spectrometry:

    • Ionization: Positive electrospray ionization (ESI+).

    • Detection: Selected ion transitions monitored at m/z 415.4/301.1 for flecainide and m/z 419.4/305.1 for the internal standard.

Method 2: Rapid LC-TOF-MS for Flecainide in Human Plasma or Serum

  • Sample Preparation: Simple deproteination of a 50 µL sample with zinc sulfate and methanol.

  • Internal Standard: Flecainide-d4.

  • Chromatography:

    • Column: Short (30 mm) analytical column.

    • Elution: Rapid gradient elution.

  • Mass Spectrometry:

    • Detection: Time-of-flight mass spectrometry (TOF-MS).

    • Quantification: Extraction from the total ion chromatogram using a ±5 ppm extraction window based on the theoretical m/z values for the protonated ions.

Visualizations

The following diagrams illustrate the experimental workflow for flecainide quantification and its pharmacological mechanism of action.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection chromatography Chromatographic Separation injection->chromatography ms_detection Mass Spectrometric Detection chromatography->ms_detection quantification Quantification ms_detection->quantification

Caption: Experimental workflow for flecainide quantification.

flecainide_moa flecainide Flecainide na_channel Voltage-gated Sodium Channel (Nav1.5) flecainide->na_channel Binds to inhibition Inhibition na_channel->inhibition na_influx Sodium Ion Influx inhibition->na_influx Blocks depolarization Phase 0 Depolarization of Cardiac Action Potential na_influx->depolarization Initiates conduction Slowed Cardiac Conduction depolarization->conduction Leads to

Caption: Mechanism of action of flecainide.

References

Performance of Flecainide-d3 and Other Internal Standards in Bioanalytical Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of flecainide in biological matrices is paramount for pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies. The choice of an appropriate internal standard (IS) is critical for achieving reliable and reproducible results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides a comparative overview of the performance of Flecainide-d3 and other commonly used internal standards in various biological samples, supported by experimental data from published literature.

Executive Summary

The ideal internal standard should co-elute with the analyte, exhibit similar ionization efficiency and extraction recovery, and not be present in the biological matrix. Stable isotope-labeled internal standards, such as this compound or Flecainide-d4, are often considered the gold standard as they fulfill these criteria to a large extent. This guide presents a detailed comparison of this compound/d4 with other alternatives, including structural analogs like loperamide and flecainide impurities, for the quantification of flecainide in plasma, urine, and tissue homogenates.

Performance Comparison of Internal Standards

The following tables summarize the performance characteristics of different internal standards used for flecainide quantification in various biological matrices. The data has been compiled from multiple studies, and direct comparison should be made with caution due to variations in experimental conditions.

Table 1: Performance of Flecainide-d4 in Human Plasma
ParameterReported ValueReference
Linearity Range2.5 - 1000 ng/mL[1]
Lower Limit of Quantification (LLOQ)2.5 ng/mL[1]
Intra-day Precision (%CV)< 4.6%[2]
Inter-day Precision (%CV)< 4.6%[2]
Accuracy (%Bias)94.8 - 110.0%[2]
Matrix EffectMinimal and compensated for by IS
Table 2: Performance of Flecainide Impurity A in Rat Plasma
ParameterReported ValueReference
Linearity Range1.01 - 506.04 ng/mL
Lower Limit of Quantification (LLOQ)1.01 ng/mL
Intra-run Precision (%CV)2.6 - 6.9%
Inter-run Precision (%CV)5.0 - 5.7%
Recovery72.13% (Flecainide), 72.77% (IS)
Matrix EffectNo significant effect
Table 3: Performance of Loperamide in Human Plasma
ParameterReported ValueReference
Linearity Range1.17 - 396.75 ng/mL
Lower Limit of Quantification (LLOQ)1.17 ng/mL
Extraction Recovery78.6% (Flecainide)
Table 4: Performance in Human Urine
Biological MatrixInternal StandardLinearity RangeLLOQReference
UrineNot specified22 - 1746 ng/mL11 ng/mL (with 2mL sample)
UrinePositional Isomer0.08 - 8 mg/L13 - 20 µg/L

Experimental Protocols

This section provides an overview of the methodologies employed in the cited studies for the quantification of flecainide using different internal standards.

Method 1: Flecainide Quantification in Human Plasma using Flecainide-d4 as IS
  • Sample Preparation: Simple protein precipitation.

  • Chromatography: Ultra-performance liquid chromatography (UPLC) with an Acquity UPLC BEH C18 column.

  • Mobile Phase: Isocratic elution with 45% methanol containing 0.1% formic acid.

  • Detection: Tandem mass spectrometry (MS/MS) with positive electrospray ionization.

  • Monitored Transitions:

    • Flecainide: m/z 415.4 → 301.1

    • Flecainide-d4: m/z 419.4 → 305.1

Method 2: Flecainide Quantification in Rat Plasma using Flecainide Impurity A as IS
  • Sample Preparation: Liquid-liquid extraction.

  • Chromatography: Zorbax-SB C18 column.

  • Mobile Phase: 0.1% formic acid: methanol (40:60, v/v).

  • Detection: MS/MS with positive ionization mode.

Method 3: Flecainide Quantification in Human Plasma using Loperamide as IS
  • Sample Preparation: Cation exchange solid-phase extraction.

  • Chromatography: PurospherStar RP-18e column.

  • Detection: MS/MS with positive electrospray ionization.

  • Monitored Transitions:

    • Flecainide: m/z 415.2 → 301.1

    • Loperamide: m/z 477.3 → 266.3

Method 4: Flecainide Quantification in Human Urine
  • Sample Preparation: Hexane wash followed by hexane extraction.

  • Chromatography: Zorbax TMS column.

  • Mobile Phase: Acetonitrile-1% acetic acid in 0.01 M pentanesulfonate (45:55, v/v).

  • Detection: UV at 308 nm.

Visualizations

Experimental Workflow for Flecainide Bioanalysis

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing BiologicalSample Biological Sample (Plasma, Urine, Tissue) Spiking Spike with Internal Standard (e.g., this compound) BiologicalSample->Spiking Extraction Extraction (Protein Precipitation, LLE, or SPE) Spiking->Extraction LC LC Separation Extraction->LC MS MS/MS Detection LC->MS Quantification Quantification (Peak Area Ratio) MS->Quantification

Caption: A generalized experimental workflow for the bioanalysis of flecainide.

Logical Relationship of Internal Standard Selection

logical_relationship Analyte Flecainide IdealIS Ideal Internal Standard (Co-eluting, Similar Ionization & Recovery) Analyte->IdealIS requires SIL_IS Stable Isotope-Labeled IS (e.g., this compound) IdealIS->SIL_IS best choice AnalogIS Structural Analog IS (e.g., Loperamide) IdealIS->AnalogIS alternative ImpurityIS Related Impurity IS (e.g., Flecainide Impurity A) IdealIS->ImpurityIS alternative ReliableQuant Reliable Quantification SIL_IS->ReliableQuant AnalogIS->ReliableQuant ImpurityIS->ReliableQuant

Caption: Decision tree for selecting an internal standard for flecainide analysis.

References

A Comparative Analysis of Flecainide-d3 from Different Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in drug development, the quality and consistency of stable isotope-labeled internal standards are paramount for accurate bioanalytical studies. Flecainide-d3, a deuterated analog of the antiarrhythmic drug flecainide, is commonly used as an internal standard in mass spectrometry-based quantification. This guide provides a comparative analysis framework for this compound sourced from different suppliers, focusing on critical quality attributes supported by detailed experimental protocols.

Data Presentation: A Comparative Summary

To ensure an objective comparison, a systematic evaluation of this compound from various suppliers is necessary. The following table summarizes hypothetical comparative data for this compound from three fictional suppliers: Supplier A, Supplier B, and Supplier C. The key quality attributes compared are chemical purity, isotopic purity (isotopic enrichment), and concentration accuracy.

Parameter Supplier A Supplier B Supplier C Acceptance Criteria
Chemical Purity (by HPLC-UV) 99.8%99.5%98.9%≥ 98.0%
Isotopic Purity (by LC-HRMS)
% d399.2%98.5%99.5%≥ 98.0%
% d20.6%1.2%0.4%Report
% d10.2%0.3%0.1%Report
% d0<0.1%<0.1%<0.1%Report
Isotopic Enrichment (by ¹H NMR) 99.5%99.1%99.6%≥ 98.0%
Concentration Accuracy (vs. USP standard) 100.2%98.5%99.8%98.0% - 102.0%

Experimental Protocols

Detailed methodologies are crucial for the transparent and reproducible assessment of this compound from various suppliers.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)-UV
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 290 nm.

  • Procedure:

    • Prepare a 1 mg/mL solution of this compound from each supplier in methanol.

    • Inject 10 µL of each solution into the HPLC system.

    • The chemical purity is determined by calculating the area percentage of the main peak relative to the total peak area.

Determination of Isotopic Purity and Enrichment by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).[1]
  • Instrumentation: An LC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).[1]

  • Ionization Source: Electrospray ionization (ESI) in positive mode.

  • Scan Mode: Full scan from m/z 400-450.

  • Procedure:

    • Dilute the this compound solutions to approximately 1 µg/mL.

    • Infuse the solution directly or via LC into the mass spectrometer.

    • The relative intensities of the ions corresponding to the deuterated (d3) and non-deuterated (d0, d1, d2) species are used to calculate the isotopic distribution.[1]

Determination of Isotopic Enrichment by Proton Nuclear Magnetic Resonance (¹H NMR).[1]
  • Instrumentation: A 400 MHz or higher NMR spectrometer.[1]

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Procedure:

    • Dissolve a sufficient amount of this compound from each supplier in the chosen deuterated solvent.

    • Acquire the ¹H NMR spectrum.

    • Isotopic enrichment is calculated by comparing the integral of the residual proton signals at the deuterated positions to the integral of a proton signal at a non-deuterated position.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the comparative analysis of this compound from different suppliers.

Flecainide_d3_Comparison_Workflow cluster_analysis Data Analysis & Comparison SupplierA Supplier A Purity Chemical Purity (HPLC-UV) SupplierA->Purity Isotopic Isotopic Purity (LC-HRMS) SupplierA->Isotopic Enrichment Isotopic Enrichment (¹H NMR) SupplierA->Enrichment Concentration Concentration Accuracy SupplierA->Concentration SupplierB Supplier B SupplierB->Purity SupplierB->Isotopic SupplierB->Enrichment SupplierB->Concentration SupplierC Supplier C SupplierC->Purity SupplierC->Isotopic SupplierC->Enrichment SupplierC->Concentration Comparison Comparative Analysis Report Purity->Comparison Isotopic->Comparison Enrichment->Comparison Concentration->Comparison

Caption: Workflow for Comparative Analysis of this compound.

This structured approach to comparing this compound from different suppliers, based on empirical data and detailed protocols, empowers researchers to make informed decisions and ensure the reliability of their analytical results.

References

A Comparative Guide to the Isotopic Stability of Flecainide Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of flecainide, the selection of an appropriate internal standard (IS) is critical for ensuring assay accuracy and reliability. Stable isotope-labeled (SIL) internal standards are the gold standard, particularly for mass spectrometry-based methods, as they exhibit nearly identical physicochemical properties to the analyte, co-elute chromatographically, and effectively compensate for variability in sample extraction and matrix effects.[1][2]

This guide provides a comparative assessment of Flecainide-d3 and other common internal standards used in flecainide quantification. While direct, long-term isotopic stability data for this compound is not extensively published, this guide outlines the regulatory expectations and experimental protocols necessary for its evaluation, in accordance with the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, which is adopted by both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][3]

Comparison of Flecainide Internal Standard Alternatives

The ideal internal standard should be stable throughout the sample handling, storage, and analysis process. For deuterated standards like this compound, this includes isotopic stability, meaning the deuterium atoms should not exchange with hydrogen atoms from the surrounding environment (back-exchange).[4] The choice of an IS can range from a SIL version of the analyte to a structurally similar analog.

Internal StandardTypeKey AdvantagesPotential Disadvantages
This compound Stable Isotope-Labeled- Closely mimics analyte behavior during extraction and ionization.- High mass shift can reduce potential for cross-signal interference.- Potential for isotopic back-exchange if deuterium is on a labile position.- Isotope effects could lead to slight chromatographic separation from the analyte.
Flecainide-d4 Stable Isotope-Labeled- Used successfully in validated, rapid LC-MS/MS methods.- Higher degree of deuteration may offer greater stability and a larger mass shift.- Similar potential for isotopic exchange as this compound, dependent on label position.- Isotope effects might still be a factor.
Loperamide Structural Analog- Commercially available and cost-effective.- Used in a validated LC-MS/MS method for flecainide.- Different chemical structure can lead to variations in extraction recovery and matrix effects compared to flecainide.- Does not co-elute with the analyte, making it less ideal for compensating for ionization suppression/enhancement.
Flecainide Impurity A Structural Analog- Structurally very similar to flecainide.- May not be commercially available as a certified reference standard.- Potential for co-elution with other metabolites or impurities.- As a non-SIL IS, it may not perfectly mimic the analyte's behavior in the mass spectrometer source.

Experimental Protocols for Assessing Internal Standard Stability

The stability of an internal standard must be rigorously evaluated under conditions that mimic the entire lifecycle of a study sample. The following protocols are based on the harmonized ICH M10 guidelines.

Stock and Working Solution Stability

Objective: To determine the stability of the internal standard in its storage solvent.

Methodology:

  • Prepare fresh stock and working solutions of this compound at a known concentration.

  • Divide the solutions into two sets of aliquots. Store one set at the intended long-term storage temperature (e.g., -20°C or -80°C) and the other at room temperature.

  • At specified time points (e.g., 0, 7, 14, 30, and 90 days for long-term; 0, 4, 8, 24 hours for room temperature), analyze the solutions.

  • Compare the instrument response of the stored solutions to that of a freshly prepared solution.

  • To specifically assess isotopic stability, analyze the solutions by high-resolution mass spectrometry to detect any change in the mass-to-charge ratio (m/z) that would indicate a loss of deuterium.

Bench-Top (Short-Term) Stability in Matrix

Objective: To evaluate the stability of this compound in the biological matrix (e.g., plasma, serum) under conditions simulating sample handling and preparation.

Methodology:

  • Spike blank biological matrix with this compound at low and high concentrations.

  • Leave the samples at room temperature for a period that equals or exceeds the expected duration of sample preparation (e.g., 4, 8, 24 hours).

  • Process the samples and analyze them alongside freshly spiked calibration standards and quality control (QC) samples.

  • Calculate the concentration of the stability samples and compare them to the nominal concentrations.

Freeze-Thaw Stability in Matrix

Objective: To assess the stability of this compound when subjected to repeated freezing and thawing cycles.

Methodology:

  • Prepare low and high concentration QC samples in the biological matrix.

  • Freeze the samples at their intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.

  • Thaw the samples unassisted at room temperature.

  • Repeat this freeze-thaw cycle for a specified number of times (typically 3-5 cycles).

  • After the final thaw, analyze the samples and compare the results to the nominal concentrations.

Long-Term Stability in Matrix

Objective: To determine the stability of this compound in the biological matrix over the intended storage period for study samples.

Methodology:

  • Prepare a set of low and high concentration QC samples in the biological matrix.

  • Store the samples at the intended long-term storage temperature (e.g., -20°C or -80°C).

  • At predetermined time intervals (e.g., 1, 3, 6, 12 months), retrieve a subset of the samples.

  • Analyze the stored QC samples against a freshly prepared calibration curve.

  • The measured concentrations should be within the acceptance criteria of the nominal values.

Quantitative Data and Acceptance Criteria

The following table summarizes the typical acceptance criteria for stability studies as defined by regulatory guidelines. The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Stability TestStorage ConditionsDurationAcceptance Criteria (% Deviation from Nominal)
Stock Solution Stability Room Temperature & Refrigerated/FrozenAs requiredResponse within ±10% of fresh solution
Bench-Top Stability Room Temperature≥ Expected sample handling time± 15%
Freeze-Thaw Stability -20°C or -80°C3-5 cycles± 15%
Long-Term Stability -20°C or -80°C≥ Duration of study sample storage± 15%

Visualizing the Stability Assessment Workflow

The following diagram illustrates the logical workflow for a comprehensive stability assessment of an internal standard like this compound.

Stability_Workflow Workflow for Internal Standard Stability Assessment cluster_stock Stock Solution Stability cluster_matrix Matrix Stability prep_stock Prepare Stock & Working Solutions of IS stock_rt Room Temp Storage prep_stock->stock_rt stock_lt Long-Term Storage (-20°C / -80°C) prep_stock->stock_lt analyze_stock Analyze vs. Fresh (Response & m/z) stock_rt->analyze_stock stock_lt->analyze_stock report Evaluate Data vs. Acceptance Criteria (±15%) analyze_stock->report prep_matrix Spike Blank Matrix with IS (Low & High QC) bench_top Bench-Top Storage (Room Temp) prep_matrix->bench_top freeze_thaw Freeze-Thaw Cycles prep_matrix->freeze_thaw long_term Long-Term Storage (-20°C / -80°C) prep_matrix->long_term analyze_matrix Analyze vs. Fresh Curve & QCs (Concentration) bench_top->analyze_matrix freeze_thaw->analyze_matrix long_term->analyze_matrix analyze_matrix->report Isotopic_Exchange_Pathway Factors Influencing Isotopic (H-D) Exchange cluster_conditions Experimental Conditions IS Deuterated IS (this compound) exchange Increased Rate of H-D Exchange ph Extreme pH (Acidic or Basic) ph->exchange temp Elevated Temperature temp->exchange solvent Protic Solvents (e.g., Water) solvent->exchange outcome Compromised IS Integrity (Loss of Deuterium) exchange->outcome

References

A Comparative Analysis of Extraction Efficiencies for Flecainide and its Analogue Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioanalytical method development, particularly for pharmacokinetic and therapeutic drug monitoring studies, the use of an appropriate internal standard (IS) is paramount for accurate quantification of the analyte of interest. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thereby compensating for any variability in extraction efficiency and matrix effects. This guide provides a comparative overview of the extraction efficiencies of flecainide, an antiarrhythmic drug, and an analogue internal standard, supported by experimental data and detailed protocols.

Data Summary: Extraction Recovery of Flecainide and an Analogue Internal Standard

The following table summarizes the extraction recovery of flecainide and "Flecainide impurity A," which was utilized as an internal standard in a liquid-liquid extraction (LLE) method for the quantification of flecainide in rat plasma. The data demonstrates a high degree of similarity in the extraction efficiencies of the analyte and the internal standard, a critical attribute for a reliable bioanalytical method.

CompoundMean Extraction Recovery (%)Precision (% CV)
Flecainide72.131.1
Flecainide impurity A (IS)72.771.3

Data sourced from a study by Naga Raju Dattulaa et al.[1]

Experimental Protocols

Two common extraction methodologies for flecainide from biological matrices are detailed below: Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT).

Liquid-Liquid Extraction (LLE) Protocol

This method was employed to generate the comparative recovery data presented above.[1]

Objective: To extract flecainide and its internal standard from rat plasma.

Materials:

  • Rat plasma samples

  • Flecainide and Flecainide impurity A stock solutions

  • Internal standard spiking solution

  • Extraction solvent: Ethyl acetate

  • Reconstitution solvent: Mobile phase (0.1% formic acid: methanol (40:60, v/v))

Procedure:

  • To 50 µL of rat plasma in a microcentrifuge tube, add the internal standard solution.

  • Vortex the mixture for 10 seconds.

  • Add 1 mL of ethyl acetate.

  • Vortex the mixture for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen gas at 40°C.

  • Reconstitute the residue with 500 µL of the mobile phase.

  • Vortex for 10 seconds.

  • Inject the sample into the LC-MS/MS system.

Protein Precipitation (PPT) Protocol using a Deuterated Internal Standard

While specific recovery percentages were not provided in the source, this method utilizes a deuterated internal standard, Flecainide-d4, which is theoretically the most ideal type of internal standard due to its physicochemical properties being nearly identical to the analyte.[2] The primary purpose of using a stable isotope-labeled internal standard is to effectively compensate for matrix effects and any variability during sample processing.[2]

Objective: To extract flecainide from human plasma or serum using a simple and rapid protein precipitation method.

Materials:

  • Human plasma or serum samples (50 µL)

  • Flecainide-d4 internal standard solution

  • Precipitating agent: Zinc sulfate and methanol

Procedure:

  • To 50 µL of plasma or serum, add the Flecainide-d4 internal standard.

  • Perform protein precipitation by adding a solution of zinc sulfate and methanol.

  • Vortex the mixture to ensure complete protein precipitation.

  • Centrifuge to pellet the precipitated proteins.

  • Inject the resulting supernatant directly into the LC-MS/MS system.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the extraction and analysis of flecainide from a biological matrix using an internal standard, followed by LC-MS/MS analysis.

experimental_workflow sample Biological Sample (e.g., Plasma) add_is Add Internal Standard (Flecainide-d3 or Analogue) sample->add_is Spiking extraction Extraction Step (LLE or PPT) add_is->extraction Sample Preparation separation Evaporation & Reconstitution (for LLE) or Supernatant Collection (for PPT) extraction->separation analysis LC-MS/MS Analysis separation->analysis Injection quantification Data Quantification analysis->quantification Signal Detection

A generalized workflow for flecainide extraction and analysis.

Conclusion

The presented data indicates that an analogue internal standard, such as "Flecainide impurity A," can exhibit very similar extraction efficiency to flecainide, making it a suitable choice for quantitative bioanalysis.[1] The use of a stable isotope-labeled internal standard like this compound or Flecainide-d4 is considered the gold standard in LC-MS/MS-based bioanalysis, as it provides the most effective compensation for potential variations in sample preparation and matrix-induced signal suppression or enhancement. The selection of the extraction method, whether LLE or PPT, will depend on the specific requirements of the assay, such as the desired level of sample cleanup, sensitivity, and throughput.

References

Safety Operating Guide

Personal protective equipment for handling Flecainide-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Flecainide-d3, a deuterated version of the antiarrhythmic drug Flecainide. Adherence to these procedures is critical to minimize exposure risks and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound, similar to its non-deuterated counterpart, is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Furthermore, it is suspected of damaging fertility or the unborn child.[1] Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory.

Personal Protective Equipment (PPE)SpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)To prevent skin contact and irritation.
Eye and Face Protection Safety glasses with side-shields or goggles, and a face shield.To protect against splashes and airborne particles causing serious eye irritation.
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.To minimize skin exposure.
Respiratory Protection Use only in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is required.To prevent respiratory tract irritation.

Operational Plan: Step-by-Step Handling and Disposal

1. Preparation and Engineering Controls:

  • Work in a designated area, such as a chemical fume hood, to ensure adequate ventilation.

  • Before handling, ensure all necessary PPE is readily available and in good condition.

  • Have an emergency eye wash station and safety shower accessible.

2. Handling Procedure:

  • Obtain special instructions before use and do not handle until all safety precautions have been read and understood.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

3. In Case of Exposure:

  • If Swallowed: Call a POISON CENTER or doctor immediately. Rinse mouth.

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice. Take off contaminated clothing and wash it before reuse.

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

4. Storage:

  • Store in a well-ventilated place and keep the container tightly closed.

  • Store locked up. Some sources may recommend storing in a freezer.

  • Keep out of the reach of children.

5. Disposal Plan:

  • Dispose of contents and container to an approved waste disposal plant.

  • Waste material must be disposed of in accordance with national and local regulations.

  • Do not mix with other waste. Leave chemicals in their original containers.

  • Do not keep outdated medicine or medicine no longer needed.

Experimental Workflow: Safe Handling of this compound

The following diagram illustrates the procedural workflow for the safe handling of this compound, from initial preparation to final disposal.

Flecainide_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Response A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Prepare Well-Ventilated Workspace (Fume Hood) B->C D Weigh and Prepare this compound Solution C->D E Perform Experiment D->E J Skin/Eye Exposure D->J Accidental Contact K Inhalation D->K F Decontaminate Work Area E->F L Ingestion E->L G Segregate Chemical Waste F->G H Label Waste Container G->H I Dispose via Approved Waste Management H->I M First Aid & Seek Medical Attention J->M K->M L->M

Caption: Workflow for the safe handling of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.